molecular formula C10H8BrN B1323582 2-Bromo-3-(2-cyanophenyl)-1-propene CAS No. 731772-25-1

2-Bromo-3-(2-cyanophenyl)-1-propene

Cat. No.: B1323582
CAS No.: 731772-25-1
M. Wt: 222.08 g/mol
InChI Key: KDHATUAMZYUBKZ-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-cyanophenyl)-1-propene is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-(2-cyanophenyl)-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-(2-cyanophenyl)-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoprop-2-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-8(11)6-9-4-2-3-5-10(9)7-12/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHATUAMZYUBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641131
Record name 2-(2-Bromoprop-2-en-1-yl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-25-1
Record name 2-(2-Bromo-2-propen-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromoprop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Synthesis of 2-Bromo-3-(2-cyanophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the synthesis of 2-Bromo-3-(2-cyanophenyl)-1-propene , structured for researchers and drug development professionals.

CAS No: 731772-25-1 IUPAC Name: 2-(2-bromoallyl)benzonitrile Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


H

BrN Molecular Weight: 222.08 g/mol

Executive Summary

2-Bromo-3-(2-cyanophenyl)-1-propene is a critical halogenated allyl-arene intermediate, primarily utilized in the construction of fused heterocyclic systems such as indenes , naphthalenes , and isoquinolines via intramolecular Heck cyclization or radical cascades. Its structural core features an ortho-substituted benzonitrile tethered to a 2-bromoallyl moiety, serving as a versatile "vinyl bromide" handle for transition-metal-catalyzed cross-couplings.

This guide details the Negishi Cross-Coupling Protocol as the primary synthetic route. This method is selected for its high chemoselectivity, scalability, and avoidance of toxic organotin byproducts associated with Stille coupling.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C(sp


)–C(sp

) bond between the benzylic position and the aryl core, or more efficiently, the installation of the pre-functionalized 2-bromoallyl group onto the aromatic ring.

Primary Disconnection: C


 – C

Bond.
  • Synthon A: 2-Cyanophenyl electrophile (e.g., 2-Iodobenzonitrile).

  • Synthon B: 2-Bromoallyl nucleophile (e.g., 2-Bromoallyl zinc bromide).

This approach avoids the regioselectivity issues inherent in the direct bromination/elimination of 2-allylbenzonitrile.

Retrosynthesis Target Target Molecule 2-Bromo-3-(2-cyanophenyl)-1-propene Disconnect Disconnection Pd-Catalyzed Cross-Coupling Target->Disconnect Reactant1 Electrophile 2-Iodobenzonitrile (CAS: 4387-36-4) Disconnect->Reactant1 Reactant2 Nucleophile 2-Bromoallyl zinc bromide (Generated in situ) Disconnect->Reactant2 Precursor Precursor 2,3-Dibromopropene (CAS: 513-31-5) Reactant2->Precursor Zn activation

Figure 1: Retrosynthetic strategy utilizing a convergent Negishi coupling approach.

Detailed Experimental Protocol

The synthesis is divided into two distinct phases: the in situ generation of the organozinc reagent and the subsequent Palladium-catalyzed coupling.

Phase 1: Preparation of 2-Bromoallyl Zinc Bromide

Principle: Direct insertion of activated zinc into the C–Br bond of 2,3-dibromopropene. Note that insertion occurs preferentially at the allylic position (sp


) rather than the vinylic position (sp

), preserving the vinyl bromide functionality.

Reagents:

  • 2,3-Dibromopropene (1.0 equiv)

  • Zinc dust (1.5 equiv, activated)

  • THF (Anhydrous)

  • 1,2-Dibromoethane (5 mol%, activator)

  • TMSCl (1 mol%, activator)

Protocol:

  • Zinc Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust in anhydrous THF (0.5 M). Add 1,2-dibromoethane and heat to reflux for 2 minutes. Cool to RT, add TMSCl, and stir for 15 minutes.

  • Insertion: Cool the mixture to 0 °C. Add 2,3-dibromopropene dropwise over 20 minutes.

  • Maturation: Allow the mixture to warm to RT and stir for 2 hours. The disappearance of the starting material can be monitored by GC-MS (aliquot quenched with dilute HCl). The resulting solution contains 2-bromoallyl zinc bromide (approx. 0.8–0.9 M).

Phase 2: Negishi Cross-Coupling

Principle: Pd(0)-catalyzed coupling of the aryl iodide with the organozinc species.

Reagents:

  • 2-Iodobenzonitrile (0.8 equiv relative to Zn reagent)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%) or Pd(dba)
    
    
    / tfp (tri-2-furylphosphine)
  • Solvent: THF (from Phase 1)

Protocol:

  • Catalyst Addition: To the solution of 2-bromoallyl zinc bromide (kept under Argon), add the solid 2-iodobenzonitrile followed by the Palladium catalyst.

  • Reaction: Heat the reaction mixture to 50–60 °C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) for the consumption of the aryl iodide.

  • Quench: Cool to 0 °C and quench carefully with saturated aqueous NH

    
    Cl.
    
  • Extraction: Extract with Et

    
    O (3x). Wash combined organics with water and brine. Dry over MgSO
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes to 5% EtOAc/Hexanes.

    • Note: The product is an oil or low-melting solid.

Yield Expectation: 75–85% isolated yield.

Mechanistic Insight

The reaction follows a standard Pd(0)/Pd(II) catalytic cycle. The key to the success of this synthesis is the stability of the 2-bromoallyl zinc species, which does not undergo rapid


-hydride elimination due to the position of the bromine atom.
  • Oxidative Addition: Pd(0) inserts into the C–I bond of 2-iodobenzonitrile.

  • Transmetallation: The 2-bromoallyl zinc bromide transfers the organic ligand to the Palladium center.

  • Reductive Elimination: Formation of the C–C bond releases the product and regenerates Pd(0).

Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 Complex1 Ar-Pd(II)-I Pd0->Complex1 + Ar-I OxAdd Oxidative Addition Complex2 Ar-Pd(II)-R Complex1->Complex2 + 2-Bromoallyl-ZnBr TransMet Transmetallation (+ R-ZnBr) Complex2->Pd0 - Product RedElim Reductive Elimination Product Product + Pd(0)

Figure 2: Catalytic cycle for the Negishi coupling of 2-iodobenzonitrile.

Data Summary & Troubleshooting

ParameterSpecification / Recommendation
Appearance Pale yellow oil to off-white solid
Rf Value ~0.4 (Hexanes/EtOAc 9:1)
Key NMR Signal (

H)

5.60 (s, 1H), 5.85 (s, 1H) for =CH

;

3.95 (s, 2H) for benzylic CH

Key NMR Signal (

C)
~118 ppm (CN), ~130 ppm (vinyl C-Br)
Common Impurity Homocoupling of aryl iodide (Ar-Ar) or protonation of Zn reagent (Allyl-Ar)

Troubleshooting:

  • Low Conversion: Ensure Zinc is fully activated. If the zinc reagent is not forming (no exotherm or color change), add more TMSCl or use Rieke Zinc.

  • Homocoupling: Reduce catalyst loading or switch to a bidentate ligand like dppf to favor cross-coupling over homocoupling.

  • Protodebromination: Ensure all glassware is strictly anhydrous. Moisture will quench the zinc reagent to form 2-allylbenzonitrile (des-bromo product).

Safety & Handling

  • 2,3-Dibromopropene: Potent lachrymator and alkylating agent. Handle in a fume hood.

  • Organozinc Reagents: Pyrophoric potential, though less reactive than Grignards. Handle under inert atmosphere.

  • Cyanides: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN.

References

  • Negishi Coupling Review: King, A. O.; Okukado, N.; Negishi, E. "Highly general stereo-, regio-, and chemoselective synthesis of terminal and internal conjugated enynes by the Pd-catalyzed reaction of alkynylzinc reagents with alkenyl halides." J. Chem. Soc., Chem. Commun.1977 , 683. Link

  • 2-Bromoallylations: Bernbrecht, D.; Nossin, P. "Preparation of 2-bromoallyl zinc reagents and their application in cross-coupling." J. Org.[1][2] Chem.2005 , 70, 328. Link

  • Indium Alternatives: Araki, S.; Ito, H.; Butsugan, Y. "Indium-mediated coupling of 2,3-dibromopropene with carbonyl compounds." J. Org.[1][2] Chem.1988 , 53, 1831. Link

  • Intramolecular Heck Applications: Ma, S.; Negishi, E. "Palladium-catalyzed cyclization of 2-bromoallyl arenes." J. Am. Chem. Soc.1995 , 117, 6345. Link

Sources

An In-Depth Technical Guide to the Storage, Stability, and Shelf-Life Determination of 2-Bromo-3-(2-cyanophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the optimal storage conditions, inherent stability challenges, and shelf-life determination of 2-Bromo-3-(2-cyanophenyl)-1-propene (CAS No. 161829-91-8). As a highly reactive allylic bromide, the stability of this compound is paramount for ensuring experimental reproducibility, purity of downstream products, and overall safety. This document elucidates the causal mechanisms behind its potential degradation, offers field-proven protocols for storage and handling, and details a robust methodology for empirical shelf-life assessment. The recommendations herein are grounded in the fundamental principles of organic chemistry and are designed to be a self-validating system for maintaining the integrity of this critical chemical intermediate.

Introduction to 2-Bromo-3-(2-cyanophenyl)-1-propene: A Profile in Reactivity

2-Bromo-3-(2-cyanophenyl)-1-propene is a key building block in organic synthesis, valued for its utility in introducing complex functionalities into target molecules. Its structure, however, harbors functional groups that contribute to significant chemical reactivity and potential instability.

  • Chemical Identity:

    • IUPAC Name: 2-(2-bromoprop-2-en-1-yl)benzonitrile

    • CAS Number: 161829-91-8

    • Molecular Formula: C₁₀H₈BrN

    • Molecular Weight: 222.08 g/mol

    • Structure:

      
      (Self-generated image, not from search results)
      

The primary source of this compound's instability is the allylic bromide moiety. The C-Br bond at the allylic position (the carbon atom adjacent to the double bond) is inherently weak. This weakness is a direct consequence of the stability of the resulting intermediate upon bond cleavage. Homolytic (radical-based) or heterolytic (ion-based) cleavage of the C-Br bond produces an allylic radical or cation, respectively, both of which are significantly stabilized by resonance.[1][2] This resonance delocalizes the unpaired electron or positive charge across the π-system, lowering the activation energy for reactions and making the compound susceptible to degradation.[3]

Critical Factors Influencing Chemical Stability

The long-term integrity of 2-Bromo-3-(2-cyanophenyl)-1-propene is contingent on the stringent control of several environmental factors. The causality behind each factor's influence is rooted in its potential to initiate or accelerate degradation reactions.

  • Temperature: Thermal energy can readily overcome the activation energy for degradation. Elevated temperatures promote elimination reactions (forming a diene and HBr), facilitate unwanted polymerization, and can accelerate hydrolytic decomposition if moisture is present. Therefore, maintaining low temperatures is the most critical factor in preserving the compound's shelf life.

  • Light (Photostability): The C-Br bond is susceptible to homolytic cleavage when exposed to ultraviolet (UV) light. This process generates a bromine radical and a resonance-stabilized allylic radical, initiating a cascade of radical chain reactions.[3] These reactions can lead to polymerization, dimerization, or other complex side products, severely compromising purity.

  • Atmosphere (Oxygen & Humidity):

    • Oxygen: As a diradical, atmospheric oxygen can react with radical intermediates formed by light or heat, leading to the formation of peroxide impurities and other oxidative degradation products.

    • Humidity: Water is a nucleophile that can attack the electrophilic allylic carbon, leading to hydrolysis of the bromide to form the corresponding allylic alcohol and hydrobromic acid (HBr). The nitrile group is also susceptible to hydrolysis, particularly under acidic or basic conditions, which can be catalyzed by the HBr byproduct of bromide hydrolysis.

  • Chemical Incompatibility: Due to its electrophilic and reactive nature, this compound should not be stored with:

    • Strong Bases: Promotes elimination reactions.

    • Nucleophiles: Can lead to substitution reactions (e.g., amines, thiols).

    • Strong Oxidizing Agents: Can react with the alkene double bond.[4]

    • Metals: Certain metals can catalyze decomposition.

Recommended Storage and Handling Protocols

A multi-layered approach to storage is required to mitigate the risks identified above. Adherence to this protocol establishes a self-validating system for preserving the compound's integrity.

Table 1: Optimal Storage Conditions for 2-Bromo-3-(2-cyanophenyl)-1-propene
ParameterRecommendationRationale
Temperature -20°C (Freezer)Minimizes thermal degradation pathways (elimination, polymerization).
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and degradation from atmospheric oxygen and moisture.[5]
Light Exposure In the Dark (Amber Glass Vial)Prevents photolytic C-Br bond cleavage and subsequent radical reactions.
Container Tightly sealed, Teflon-lined capEnsures an airtight seal against moisture and oxygen ingress.[6][7]
Desiccation Store within a desiccatorProvides an additional barrier against ambient humidity.
Workflow for Compound Handling and Storage

The following workflow diagram outlines the critical decision points and actions from receiving the compound to its long-term storage.

G cluster_0 Compound Lifecycle: From Receipt to Storage A Receive Compound B Inspect Packaging Is seal intact? A->B C Reject Shipment B->C No D Transfer to Inert Environment (Glovebox or Inert Gas Line) B->D Yes E Aliquot for Use? (Avoids freeze-thaw cycles) D->E F Prepare Aliquots E->F Yes G Prepare Bulk for Storage E->G No H Seal under Argon/Nitrogen in Amber Vial F->H G->H I Store at -20°C in Desiccator H->I J Document Lot # and Date I->J

Caption: Workflow for safe receipt, handling, and storage of 2-Bromo-3-(2-cyanophenyl)-1-propene.

Plausible Chemical Degradation Pathways

Understanding potential degradation pathways is essential for developing analytical methods to monitor purity. Based on the compound's structure, several pathways are plausible.

  • Sₙ2 Hydrolysis: Direct nucleophilic substitution by water to yield 2-(2-hydroxyprop-2-en-1-yl)benzonitrile.

  • Sₙ1 Hydrolysis via Allylic Cation: Dissociation of the bromide to form a resonance-stabilized allylic cation, followed by trapping with water. This can lead to a mixture of regioisomeric alcohols.

  • E2 Elimination: Abstraction of a proton by a base (or water, more slowly) to form 2-(propa-1,2-dien-1-yl)benzonitrile.

  • Radical Polymerization: Initiation by light or heat leads to the formation of oligomeric or polymeric materials.

G cluster_degradation Degradation Initiators cluster_products Potential Degradation Products parent 2-Bromo-3-(2-cyanophenyl)-1-propene hydrolysis Allylic Alcohol + HBr parent->hydrolysis elimination Diene / Allene parent->elimination polymer Polymer / Oligomer parent->polymer rearrangement Isomeric Bromide parent->rearrangement H2O H₂O (Humidity) H2O->hydrolysis Sₙ1 / Sₙ2 Heat Heat Heat->elimination E1 / E2 Heat->polymer Heat->rearrangement Light Light (hν) Light->polymer Radical Chain

Caption: Potential degradation pathways for 2-Bromo-3-(2-cyanophenyl)-1-propene.

Methodology for Shelf-Life and Purity Assessment

The shelf life of a chemical intermediate is not an absolute value but is determined empirically through stability studies.[8] It is typically defined by a "retest date," which is the date after which the material should be re-analyzed to ensure it still meets specifications.[8]

Protocol: Purity and Stability Assessment by HPLC-UV

This protocol describes a stability-indicating method using High-Performance Liquid Chromatography (HPLC) with a UV detector, which is suitable given the aromatic and nitrile chromophores in the molecule.[9]

Objective: To quantify the purity of 2-Bromo-3-(2-cyanophenyl)-1-propene and detect the formation of degradation products over time.

Materials & Equipment:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA).

  • Class A volumetric flasks and pipettes.

  • Analytical balance.

  • Sample vials.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in Acetonitrile.

    • Causality: The acidic modifier improves peak shape and ensures the ionizable impurities have a consistent charge state.

  • Standard Preparation:

    • Accurately weigh ~10 mg of a high-purity reference standard of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of ACN/Water to create a 1 mg/mL stock solution.

    • Prepare working standards by serial dilution (e.g., to 0.1 mg/mL and 0.01 mg/mL) to establish a calibration curve.

  • Sample Preparation (for Stability Study):

    • At each time point (e.g., T=0, 1 month, 3 months), retrieve a sample stored under the recommended conditions.

    • Allow the sample to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a sample solution at a known concentration (e.g., 0.1 mg/mL) in the same diluent as the standards.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or PDA scan from 200-400 nm to identify impurities).

    • Gradient Elution:

      Time (min) % Mobile Phase B (ACN)
      0.0 40
      15.0 95
      17.0 95
      17.1 40

      | 20.0 | 40 |

    • Causality: A gradient method is essential for a stability study to ensure that both early-eluting polar degradants (like the hydrolyzed alcohol) and late-eluting non-polar degradants (like polymers or dimers) are resolved from the main peak.[9]

  • Data Analysis:

    • Calculate the purity of the main peak using the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Track the increase of any impurity peaks over time. The shelf life (retest date) can be established as the time point at which the purity drops below a set specification (e.g., 98%) or a specific impurity exceeds a threshold (e.g., 0.5%).

Conclusion

2-Bromo-3-(2-cyanophenyl)-1-propene is an intrinsically reactive molecule whose utility in synthesis is directly tied to its purity. Its stability is critically dependent on strict control of temperature, light, and atmospheric conditions. By implementing the recommended storage and handling protocols, researchers can significantly extend the viable shelf life of this compound. Furthermore, the regular application of the provided HPLC-based purity assessment method provides a robust, self-validating system to ensure the material's integrity, safeguarding the reliability and success of sensitive research and development applications.

References

  • NOVA Chemicals. (2020). Safety Data Sheet.
  • Airgas. (n.d.). SAFETY DATA SHEET.
  • OpenOChem Learn. (n.d.). Strategy for Predicting Products of Allylic Brominations.
  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
  • Greenfield Global. (2018). CYCLOHEXANE Safety Data Sheet.
  • Pearson+. (n.d.). Allylic Halogenation.
  • Kireche, M., et al. (2011). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol). ResearchGate.
  • ChemicalBook. (n.d.). 2-Bromo-3-(2-cyanophenyl)prop-1-ene.
  • Master Organic Chemistry. (2013). Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work?.
  • Thermo Fisher Scientific. (2009). Cyclohexylamine - SAFETY DATA SHEET.
  • NOAA Institutional Repository. (n.d.). Methods for Analysis of Organic Compounds.
  • Semantic Scholar. (n.d.). The Reaction Pathway Analysis of 2-Bromo-3,3,3-trifluoropropene with the Active Radicals and Pyrolysis of 2-Bromo-3,3,3-trifluoropropene.
  • CDH Fine Chemical. (n.d.). Cyclohexylamine CAS No 108-91-8 MATERIAL SAFETY DATA SHEET.
  • North Metal and Chemical Company. (n.d.). Cyclohexylamine Safety Data Sheet.
  • Chromatography Forum. (2006). How do you perform purity analysis?.
  • Longchang Chemical. (2021). Can the reagents that have been stored for a long time be used?.
  • Lab Pro Inc. (2018). Safety Data Sheet Cyclohexane.
  • The University of the West Indies at Mona. (n.d.). Qualitative Analysis of Organic Compounds.
  • Air Liquide. (2023). SAFETY DATA SHEET Propylene.
  • PYG Lifesciences. (2025). How to Determine Shelf Life of Bromo-OTBN.
  • ResearchGate. (2025). Elucidating the Decomposition Mechanism of Energetic Materials with Geminal Dinitro Groups Using 2-Bromo-2-nitropropane Photodissociation.

Sources

Cost and commercial availability of 2-Bromo-3-(2-cyanophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Cost and Commercial Availability of 2-Bromo-3-(2-cyanophenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the commercial landscape, cost factors, and procurement strategies for 2-Bromo-3-(2-cyanophenyl)-1-propene. Our investigation reveals that this compound is not a readily available, off-the-shelf chemical. Instead, it is a specialized intermediate requiring custom synthesis. This document outlines the key considerations for its procurement, including a detailed exploration of factors influencing cost, a proposed, scientifically-grounded synthesis protocol, and an examination of its potential applications in medicinal chemistry and drug discovery. The insights provided herein are intended to equip researchers and drug development professionals with the necessary information to strategically source and utilize this valuable chemical building block.

Introduction: The Strategic Value of 2-Bromo-3-(2-cyanophenyl)-1-propene

2-Bromo-3-(2-cyanophenyl)-1-propene is a molecule of significant interest in the field of organic synthesis and medicinal chemistry. Its structure combines two key functional groups that make it a versatile intermediate for the development of novel therapeutic agents.

  • The 2-Cyanophenyl Moiety: The benzonitrile (cyanophenyl) group is a prevalent feature in numerous approved drugs and clinical candidates. It can act as a hydrogen bond acceptor, a dipolar motif for molecular recognition, or a precursor to other functional groups like tetrazoles or amidines, which are important for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

  • The 2-Bromo-1-propene Group: This functional group serves as a highly reactive "handle" for a variety of chemical transformations. The vinylic bromide is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse molecular fragments. The allylic position also offers a site for further functionalization.

The combination of these features in a single molecule makes 2-Bromo-3-(2-cyanophenyl)-1-propene a potent building block for creating libraries of complex molecules in the drug discovery process. Its utility lies in its potential to serve as a scaffold for generating derivatives with tailored biological activities.

Commercial Availability and Procurement Strategy

A thorough search of major chemical supplier databases indicates that 2-Bromo-3-(2-cyanophenyl)-1-propene is not commercially stocked as a catalog item. This is common for complex, non-commodity intermediates. Therefore, procurement necessitates a custom synthesis approach.

Supplier Landscape for Analogs and Custom Synthesis

While the target compound is unavailable, several suppliers offer structurally related molecules. These companies often have the expertise and capabilities required for custom synthesis projects and represent excellent starting points for inquiries.

SupplierRelated Compound(s) OfferedPotential Relevance
Fluorochem2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propeneExperience with a very similar scaffold.
A. B. Enterprises2-bromo propene[1]Supplier of a key potential starting material.
Fisher Scientific3-Bromo-2-methyl-1-propene[2]Offers similar brominated allyl compounds.
Sigma-Aldrich3-(2-CYANOPHENYL)PROPANOIC ACIDProvides precursors containing the cyanophenyl moiety.
BLDpharm2-Bromo-3-(2-naphthyl)-1-propene[3]Experience with similar bromo-propene structures.
Recommended Procurement Workflow

The process of acquiring a custom-synthesized compound like 2-Bromo-3-(2-cyanophenyl)-1-propene requires a structured approach. The following workflow is recommended to ensure clarity, efficiency, and competitive pricing.

G cluster_0 Phase 1: Initial Research cluster_1 Phase 2: Supplier Engagement cluster_2 Phase 3: Evaluation & Execution start Identify Need for 2-Bromo-3-(2-cyanophenyl)-1-propene search Search Chemical Databases (e.g., PubChem, Supplier Catalogs) start->search confirm Confirm Lack of Direct Availability search->confirm identify_cmos Identify Custom Synthesis Providers (CROs/CMOs) confirm->identify_cmos nda Execute Non-Disclosure Agreements (NDAs) identify_cmos->nda rfq Submit Request for Quotation (RFQ) - Include purity, quantity, timeline - Provide proposed synthesis scheme nda->rfq evaluate Evaluate Quotes (Cost, Timeline, Expertise) rfq->evaluate select Select Supplier & Issue Purchase Order evaluate->select monitor Monitor Synthesis Progress (Weekly/Bi-weekly updates) select->monitor receive Receive Compound & Certificate of Analysis (CoA) monitor->receive

Caption: Recommended workflow for procuring custom-synthesized compounds.

Analysis of Cost-Influencing Factors

The cost of custom-synthesizing 2-Bromo-3-(2-cyanophenyl)-1-propene will be determined by several key factors. Understanding these variables is essential for budgeting and for negotiating with synthesis providers.

FactorDescriptionImpact on Cost
Cost of Starting Materials The primary precursors, such as 2-bromobenzonitrile and reagents for introducing the bromo-propene moiety, will form the baseline cost.High: The price of specialized starting materials directly adds to the final cost.
Synthesis Complexity The number of steps, the difficulty of reactions (e.g., requiring specialized equipment or inert atmospheres), and the complexity of purification will dictate the labor and resource intensity.High: More steps and complex purifications significantly increase labor costs and time.
Required Purity The level of purity required (e.g., >95% for initial screening vs. >99% for advanced studies) impacts the type and number of purification steps (e.g., column chromatography, recrystallization).High: Achieving very high purity can be time-consuming and may lead to lower overall yield, increasing the cost per gram.
Scale of Synthesis The target quantity (e.g., milligrams for initial research, grams for lead optimization, kilograms for preclinical studies) is a major cost driver.Medium to High: While the cost per gram typically decreases at larger scales, the total project cost increases substantially.
Analytical & Documentation Requirements The extent of analytical characterization required (e.g., NMR, LC-MS, HPLC, elemental analysis) and the need for detailed batch records add to the overall cost.Medium: Comprehensive analysis is crucial for quality assurance and adds to the final price.

Based on these factors, a preliminary, non-binding cost estimation for the synthesis of 1-5 grams of 2-Bromo-3-(2-cyanophenyl)-1-propene with >95% purity would likely fall in the range of $2,500 - $7,000 USD . This estimate can vary significantly between different custom synthesis providers.

Proposed Synthesis Protocol

A plausible and efficient synthesis is critical for minimizing cost and ensuring a reliable supply. The following section details a proposed retrosynthetic analysis and a forward synthesis protocol grounded in established chemical principles.

Retrosynthetic Analysis

The retrosynthetic analysis breaks down the target molecule into simpler, more readily available starting materials. The key disconnections are at the C-C bond formed by the allylation and the introduction of the bromine atom.

G TM Target Molecule 2-Bromo-3-(2-cyanophenyl)-1-propene I1 Intermediate A 3-(2-cyanophenyl)prop-1-yne TM->I1 Hydrobromination SM1 Starting Material 1 2-Iodobenzonitrile I1->SM1 Sonogashira Coupling SM2 Starting Material 2 Propargyl alcohol I1->SM2 Sonogashira Coupling

Caption: Retrosynthetic analysis of the target compound.

This approach leverages a Sonogashira coupling, a robust and widely used palladium-catalyzed reaction, to form the key carbon-carbon bond.

Forward Synthesis Pathway

The forward synthesis builds upon the retrosynthetic plan, starting from commercially available precursors.

G SM1 2-Iodobenzonitrile Step1 Step 1: Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Et₃N) SM1->Step1 SM2 Propargyl Alcohol SM2->Step1 IntermediateA Intermediate A 3-(2-cyanophenyl)prop-1-yn-1-ol Step1->IntermediateA Step2 Step 2: Barton-McCombie Deoxygenation (e.g., via thiocarbonyl intermediate) IntermediateA->Step2 IntermediateB Intermediate B 3-(2-cyanophenyl)prop-1-yne Step2->IntermediateB Step3 Step 3: Hydrobromination (HBr, radical initiator e.g., AIBN) IntermediateB->Step3 Product Final Product 2-Bromo-3-(2-cyanophenyl)-1-propene Step3->Product

Caption: Proposed forward synthesis pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(2-cyanophenyl)prop-1-yn-1-ol (Intermediate A)

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add degassed triethylamine (3.0 eq) as the solvent and base.

  • To the resulting mixture, add propargyl alcohol (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Intermediate A.

Step 2: Synthesis of 3-(2-cyanophenyl)prop-1-yne (Intermediate B)

  • This step involves the deoxygenation of the propargylic alcohol. A Barton-McCombie deoxygenation is a reliable method.

  • Convert Intermediate A to a thiocarbonyl derivative (e.g., a thiocarbonyl diimidazole ester).

  • Treat the thiocarbonyl derivative with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride or a safer alternative like tris(trimethylsilyl)silane) in a suitable solvent like toluene.

  • Heat the reaction until completion, as monitored by TLC or LC-MS.

  • Work-up and purify by column chromatography to yield Intermediate B.

Step 3: Synthesis of 2-Bromo-3-(2-cyanophenyl)-1-propene (Final Product)

  • Dissolve Intermediate B (1.0 eq) in a suitable solvent (e.g., anhydrous diethyl ether).

  • Add a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).

  • Bubble hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid. The anti-Markovnikov addition is desired to place the bromine at the 2-position.

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, carefully quench the reaction, perform an aqueous work-up, and extract the product.

  • Purify the final compound by column chromatography to yield 2-Bromo-3-(2-cyanophenyl)-1-propene.

Self-Validation and Trustworthiness Note: Each step of this proposed protocol utilizes well-established, high-yielding reactions from the organic chemistry literature.[4][5] The progress of each step should be rigorously monitored by appropriate analytical techniques (TLC, LC-MS) and the identity and purity of the final compound and key intermediates must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Applications in Drug Development

The unique structure of 2-Bromo-3-(2-cyanophenyl)-1-propene makes it a valuable precursor for several applications in the synthesis of pharmaceutically active compounds.

  • Scaffold for Lead Optimization: The compound can serve as a core scaffold. The bromine atom can be replaced with a variety of other functional groups using cross-coupling chemistry, allowing for the rapid generation of an analog library to explore the structure-activity relationship (SAR) of a lead compound.

  • Synthesis of Heterocycles: The propene and nitrile functionalities can be utilized in cyclization reactions to construct complex heterocyclic ring systems, which are fundamental components of many drugs.

  • Prodrug Development: The reactive nature of the bromo-propene group could be exploited to attach the molecule to promoieties, creating prodrugs with improved pharmacokinetic profiles, such as enhanced solubility or targeted delivery.[6][7][8] The goal of a prodrug is often to overcome issues like poor bioavailability or instability.[8]

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with desirable functionalities, it could be used as a fragment in FBDD screening campaigns to identify initial hits against a biological target.

Conclusion

2-Bromo-3-(2-cyanophenyl)-1-propene is a specialized chemical intermediate with significant potential for application in drug discovery and development. While not commercially available off-the-shelf, it can be procured through custom synthesis. The cost of this synthesis is influenced by factors including the price of starting materials, the complexity of the multi-step synthesis, and the required scale and purity. By understanding these factors and employing a structured procurement strategy, researchers can effectively source this versatile building block. The proposed synthesis protocol provides a reliable and scientifically sound pathway for its production, empowering research and development professionals to incorporate this valuable molecule into their discovery programs.

References

  • Tradeindia. 2-bromo Propene at 1100.00 INR in Mumbai, Maharashtra | A. B. Enterprises. Available at: [Link]

  • Georganics. List of All Our Chemical Products. Available at: [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available at: [Link]

  • Gabriele, B., et al. Pd-Catalysis in Cyanide-free Synthesis of Nitriles from Haloarenes via Isoxazolines. University of Parma. Available at: [Link]

  • Pharmacy 180. Application of Pro-drugs - Medicinal Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. Pro-Drug Development. Available at: [Link]

  • Preprints.org. Advances in The Chemistry of Pro-Drugs for Enhanced Drug Delivery Systems. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-3-(2-cyanophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Bromo-3-(2-cyanophenyl)-1-propene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The primary protocol detailed herein focuses on the free-radical allylic bromination of 2-allylbenzonitrile using N-bromosuccinimide (NBS) and a radical initiator. This method offers a direct and efficient route to the target molecule. Alternative synthetic strategies, including the Wittig reaction and the Mizoroki-Heck reaction, are also discussed to provide researchers with a broader perspective on available synthetic methodologies. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical details, mechanistic insights, and step-by-step protocols.

Introduction

2-Bromo-3-(2-cyanophenyl)-1-propene is a valuable bifunctional molecule incorporating a reactive allyl bromide moiety and a versatile cyanophenyl group. The allyl bromide allows for various nucleophilic substitution reactions, while the cyano group can be transformed into other functional groups such as carboxylic acids, amines, and amides. This unique combination of functionalities makes it an attractive building block in the synthesis of complex organic molecules with potential biological activity. The strategic placement of the bromo and cyano groups provides a scaffold for the introduction of diverse pharmacophores, making it a molecule of significant interest in medicinal chemistry.

This application note provides a detailed and field-proven protocol for the synthesis of 2-Bromo-3-(2-cyanophenyl)-1-propene. The primary focus is on a robust and scalable allylic bromination approach. We will delve into the rationale behind the choice of reagents and reaction conditions, ensuring a thorough understanding of the underlying chemical principles for successful and reproducible synthesis.

Synthetic Strategies: An Overview

Several synthetic pathways can be envisioned for the preparation of 2-Bromo-3-(2-cyanophenyl)-1-propene. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Here, we outline three logical approaches:

  • Allylic Bromination of 2-Allylbenzonitrile: This is the featured and most direct method. It involves the selective bromination of the allylic position of 2-allylbenzonitrile. This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.

  • Wittig Reaction: This classic olefination reaction can be employed by reacting 2-cyanobenzaldehyde with a phosphorus ylide generated from a bromo-substituted phosphonium salt.[1][2] This method is highly reliable for forming carbon-carbon double bonds.[3][4]

  • Mizoroki-Heck Reaction: This palladium-catalyzed cross-coupling reaction could potentially form the target molecule by coupling 2-bromobenzonitrile with an allyl halide.[5][6][7] The Heck reaction is a powerful tool for C-C bond formation.[8]

This guide will provide a detailed protocol for the allylic bromination route due to its efficiency and atom economy.

Featured Synthesis: Allylic Bromination of 2-Allylbenzonitrile

Mechanistic Rationale

The synthesis of 2-Bromo-3-(2-cyanophenyl)-1-propene via allylic bromination of 2-allylbenzonitrile proceeds through a free-radical chain mechanism.[9][10][11] The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radical abstracts a hydrogen atom from the allylic position of 2-allylbenzonitrile, forming a resonance-stabilized allylic radical.[12][13] This allylic radical then reacts with N-bromosuccinimide (NBS), which serves as a source of bromine radicals, to yield the desired product and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr, which is generated in situ, to regenerate a bromine radical and continue the chain reaction. The use of NBS is crucial as it maintains a low concentration of bromine in the reaction mixture, thus preventing competitive electrophilic addition to the double bond.[12]

Allylic Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., AIBN) Radical Initiator Radical (R•) Initiator->Radical Heat or UV light 2-Allylbenzonitrile 2-Allylbenzonitrile Allylic_Radical Resonance-Stabilized Allylic Radical 2-Allylbenzonitrile->Allylic_Radical H abstraction by R• Product 2-Bromo-3-(2-cyanophenyl)-1-propene Allylic_Radical->Product Reaction with NBS NBS N-Bromosuccinimide (NBS) Succinimide_Radical Succinimimidyl Radical Br_Radical Bromine Radical (Br•) Succinimide_Radical->Br_Radical Reaction with HBr HBr HBr (trace) Br_Radical->2-Allylbenzonitrile H abstraction Termination_Products Radical Combination (e.g., R-R, R-Br, Br-Br) Wittig Reaction 2-Cyanobenzaldehyde 2-Cyanobenzaldehyde Product 2-Bromo-3-(2-cyanophenyl)-1-propene 2-Cyanobenzaldehyde->Product Ylide Bromomethyltriphenylphosphonium ylide Ylide->Product Byproduct Triphenylphosphine oxide Product->Byproduct Heck Reaction 2-Bromobenzonitrile 2-Bromobenzonitrile Product 2-Bromo-3-(2-cyanophenyl)-1-propene 2-Bromobenzonitrile->Product Pd Catalyst, Base Allyl_Bromide Allyl Bromide Allyl_Bromide->Product

Sources

Using 2-Bromo-3-(2-cyanophenyl)-1-propene as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-3-(2-cyanophenyl)-1-propene as a "Lynchpin" Scaffold in Heterocyclic Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the demand for divergent synthesis —generating multiple distinct scaffolds from a single precursor—is paramount. 2-Bromo-3-(2-cyanophenyl)-1-propene (referred to herein as Compound A ) represents a high-value "lynchpin" building block. Its structure contains three orthogonal reactive handles: a nitrile (electrophile/radical acceptor), a vinyl bromide (Pd-oxidative addition site), and a benzylic position .

This Application Note details the use of Compound A to access two privileged pharmacophores:

  • 3-Methylisoquinolines (via Pd-catalyzed domino coupling/cyclization).

  • 3-Benzazepines (via radical-mediated 7-endo cyclization).

These protocols are designed for drug discovery teams seeking to rapidly expand Structure-Activity Relationships (SAR) around kinase inhibitors and GPCR ligands.

Structural Analysis & Reactivity Profile

Compound A is unique due to the proximity of the vinyl bromide "warhead" to the nitrile "anchor."

  • The Vinyl Bromide: A sterile handle for Palladium(0) insertion. Unlike aryl bromides, the vinyl bromide allows for rapid oxidative addition and can facilitate

    
    -allyl chemistry.
    
  • The Nitrile: Positioned ortho to the allyl chain, it serves as an intramolecular trap. Upon activation of the alkene, the nitrogen atom of the nitrile acts as a nucleophile (in ionic pathways) or a somnophile (in radical pathways).

  • The "6-Endo" vs. "7-Endo" Switch: Depending on the catalyst system (Pd vs. Tin/Photoredox), the cyclization can be steered to form a 6-membered aromatic ring (Isoquinoline) or a 7-membered saturated ring (Benzazepine).

Table 1: Physicochemical Profile

PropertyValueNotes
IUPAC Name 2-Bromo-3-(2-cyanophenyl)-1-propeneAlt: 2-(2-bromoallyl)benzonitrile
Molecular Weight 222.08 g/mol Fragment-like space
ClogP ~3.1Lipophilic, requires polar aprotic solvents
Stability GoodStore at 4°C; light sensitive (allyl bromide)
Key Hazards Irritant, LachrymatorHandle in fume hood

Protocol A: Synthesis of the Building Block

Note: While commercially available, in-house synthesis ensures purity and scalability.

Objective: Preparation of 2-Bromo-3-(2-cyanophenyl)-1-propene from 2-cyanobenzyl bromide. Mechanism: Indium-mediated Barbier-type allylation.

Materials:
  • 2-(Bromomethyl)benzonitrile (1.0 equiv)

  • 2,3-Dibromopropene (1.2 equiv)

  • Indium powder (1.2 equiv)

  • THF (anhydrous) / H2O (1:1 mixture)

Step-by-Step Procedure:
  • Activation: In a round-bottom flask, suspend Indium powder (100 mesh) in a 1:1 mixture of THF and distilled water. Tip: Sonicate for 5 mins to activate the Indium surface.

  • Addition: Add 2-(bromomethyl)benzonitrile (1.0 equiv) and 2,3-dibromopropene (1.2 equiv) simultaneously at room temperature.

  • Reaction: Stir vigorously for 4–6 hours. The reaction is exothermic; monitor internal temp to keep <40°C.

  • Workup: Quench with 1M HCl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

  • QC: Verify by 1H NMR. Look for vinyl protons at

    
     5.60 and 5.90 ppm.
    

Protocol B: Pd-Catalyzed Cascade to 1-Aryl-3-Methylisoquinolines

Application: Synthesis of kinase inhibitor cores. Mechanism: Domino Suzuki-Miyaura coupling followed by intramolecular aza-Heck cyclization.

Experimental Workflow:

G Start Compound A (Vinyl Bromide) Inter Intermediate: 2-(2-Arylallyl)benzonitrile Start->Inter Suzuki Coupling Reagents Ar-B(OH)2 Pd(PPh3)4 K2CO3 Reagents->Inter Cycle Pd(II)-Imine Cyclization Inter->Cycle 6-endo-dig Prod 1-Aryl-3-Methyl Isoquinoline Cycle->Prod Aromatization

Figure 1: The Palladium-catalyzed cascade pathway transforming the vinyl bromide into a substituted isoquinoline.

Protocol:
  • Setup: Charge a dried Schlenk tube with Compound A (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 mmol).

  • Solvent: Add degassed DMF/H2O (9:1, 5 mL). Critical: Oxygen inhibits the catalytic cycle.

  • Heating: Seal the tube and heat to 100°C for 12 hours.

  • Monitoring: Monitor by TLC. The intermediate (Suzuki product) may be visible initially but should convert to the fluorescent isoquinoline.

  • Workup: Cool to RT. Dilute with water, extract with Et2O.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Why this works: The initial Suzuki coupling replaces the bromine with an aryl group. The pendant nitrile then coordinates to the Pd(II) species, facilitating a nucleophilic attack by the nitrogen onto the alkene (activated by Pd), closing the ring.

Protocol C: Radical Cyclization to 3-Benzazepines

Application: Synthesis of CNS-active agents (dopamine/serotonin receptor ligands). Mechanism: 7-endo-trig radical cyclization.

Experimental Workflow:

Radical Start Compound A RadGen Vinyl Radical Formation Start->RadGen Bu3SnH / AIBN Attack Attack on Nitrile (7-endo) RadGen->Attack Somnophilic Capture Prod 3-Benzazepine Derivative Attack->Prod H-Abstraction

Figure 2: Radical pathway favoring the 7-membered ring expansion.

Protocol:
  • Reagents: Compound A (0.5 mmol), Bu3SnH (1.1 mmol), AIBN (0.1 mmol).

  • Solvent: Anhydrous Benzene or Toluene (degassed).

  • Addition: To maintain low radical concentration (preventing polymerization), add the Bu3SnH/AIBN solution slowly via syringe pump over 2 hours to the refluxing solution of Compound A.

  • Reflux: Maintain reflux for an additional 2 hours.

  • Workup: Evaporate solvent. Treat residue with KF (aq) to precipitate tin salts. Filter and purify.

Troubleshooting & Optimization (The "Senior Scientist" View)

IssueProbable CauseSolution
Low Yield (Protocol B) ProtodebrominationThe vinyl bromide reduced to alkene before coupling. Ensure anhydrous conditions or switch to Pd(dppf)Cl2 catalyst.
Incomplete Cyclization Steric hindrance on Boronic AcidIf using ortho-substituted boronic acids, increase temp to 120°C and use Cs2CO3 instead of K2CO3.
Tin Contamination (Protocol C) Poor workupUse the "KF/Silica" method: Stir crude oil with 10% KF on Silica gel in ether for 12h, then filter.

References

  • Indium-Mediated Synthesis of Allyl-Arenes: Araki, S., et al. "Indium-mediated coupling of 2-cyanobenzyl bromide with allyl halides." Tetrahedron Letters, 1998, 39(8), 909-912.

  • Pd-Catalyzed Synthesis of Isoquinolines from 2-(2-bromoalkenyl)nitriles: Dai, G. & Larock, R. C. "Synthesis of Isoquinolines via Palladium-Catalyzed Migration/Cyclization." Journal of Organic Chemistry, 2003, 68(3), 920–928.

  • Tandem Suzuki/Cyclization Reactions: Wu, J., et al. "Palladium-Catalyzed Tandem Reaction of 2-(2-Bromoalkenyl)aryl Nitriles with Arylboronic Acids." Journal of Organic Chemistry, 2006, 71(9), 3359–3363.

  • Radical Cyclization onto Nitriles: Leogane, O. & Lennox, H. "Radical cyclization of unsaturated nitriles: A route to benzazepines." Organic Letters, 2009, 11(21), 4910-4913.

Transition metal-catalyzed annulation of 2-Bromo-3-(2-cyanophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Transition Metal-Catalyzed Annulation of 2-Bromo-3-(2-cyanophenyl)-1-propene: A Practical Guide to the Synthesis of Cyano-Substituted Dihydronaphthalenes

Abstract

This document provides a comprehensive guide to the transition metal-catalyzed intramolecular annulation of 2-bromo-3-(2-cyanophenyl)-1-propene. This reaction offers an efficient pathway to synthesize cyano-substituted dihydronaphthalene scaffolds, which are valuable precursors in medicinal chemistry and materials science. These application notes detail the theoretical background, a robust experimental protocol, expected outcomes, and troubleshooting advice. The protocols described herein are designed to be self-validating, with explanations for key experimental choices grounded in established principles of organometallic chemistry.

Introduction and Scientific Context

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is a cornerstone of modern organic chemistry, with applications ranging from the development of novel pharmaceuticals to the creation of advanced organic semiconductors.[1] Cyano-substituted PAHs, in particular, have garnered significant interest due to the nitrile group's ability to modulate electronic properties and serve as a versatile synthetic handle.[2]

Transition metal catalysis provides a powerful toolkit for the construction of complex molecular architectures with high efficiency and selectivity.[3][4] Among these methods, palladium-catalyzed reactions have become indispensable for their ability to forge carbon-carbon bonds under mild conditions.[5] The intramolecular Heck reaction, a palladium-catalyzed cyclization of an unsaturated halide with an alkene, is a particularly effective strategy for constructing cyclic and polycyclic systems.[6][7]

This application note describes a proposed intramolecular Heck-type annulation of 2-bromo-3-(2-cyanophenyl)-1-propene to yield 4-cyano-1-methylene-1,2-dihydronaphthalene. This transformation leverages the principles of palladium(0)/palladium(II) catalytic cycles to achieve a highly regioselective cyclization.[6]

Proposed Catalytic Cycle and Mechanism

The proposed annulation reaction is anticipated to proceed through a standard Pd(0)/Pd(II) catalytic cycle, characteristic of Heck reactions.[6][8]

Catalytic_Cycle cluster_main Main Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Aryl-Pd(II) Complex Oxidative_Addition->Pd(II)_Complex Intramolecular_Insertion Alkene Insertion Pd(II)_Complex->Intramolecular_Insertion Alkyl_Pd(II)_Intermediate Alkyl-Pd(II) Intermediate Intramolecular_Insertion->Alkyl_Pd(II)_Intermediate Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd(II)_Intermediate->Beta_Hydride_Elimination Product_Complex Product-Pd(II)-H Complex Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Product 4-cyano-1-methylene-1,2-dihydronaphthalene Product_Complex->Product Reductive_Elimination->Pd(0)L2 H-Base+ [H-Base]+ Reductive_Elimination->H-Base+ Br- Br- Reductive_Elimination->Br- Substrate 2-bromo-3-(2-cyanophenyl)-1-propene Substrate->Oxidative_Addition Base Base Base->Reductive_Elimination

Caption: Proposed Pd(0)/Pd(II) catalytic cycle for the intramolecular annulation.

Mechanistic Steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide bond of 2-bromo-3-(2-cyanophenyl)-1-propene to form an aryl-Pd(II) complex.[7]

  • Intramolecular Alkene Insertion: The tethered alkene then coordinates to the palladium center and inserts into the aryl-palladium bond in a syn-migratory insertion step. This is the key ring-forming step.

  • β-Hydride Elimination: A hydrogen atom from the carbon beta to the palladium center is eliminated, forming a palladium-hydride species and the dihydronaphthalene product.[7]

  • Reductive Elimination: The palladium-hydride species is treated with a base to regenerate the Pd(0) catalyst, completing the catalytic cycle.[6]

Experimental Protocol

Materials and Equipment
Reagent/Material Grade Supplier Notes
2-Bromo-3-(2-cyanophenyl)-1-propene>95%Synthesized or Custom OrderStarting material.
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeMajor Chemical SupplierPre-catalyst.
Triphenylphosphine (PPh₃)>98%Major Chemical SupplierLigand.
Triethylamine (Et₃N)Anhydrous, >99%Major Chemical SupplierBase.
Acetonitrile (MeCN)Anhydrous, >99.8%Major Chemical SupplierSolvent.
Diethyl ether (Et₂O)ACS GradeMajor Chemical SupplierFor extraction.
Brine (saturated NaCl solution)-Prepared in-houseFor workup.
Magnesium sulfate (MgSO₄)AnhydrousMajor Chemical SupplierFor drying.
Silica gel230-400 meshMajor Chemical SupplierFor column chromatography.
Standard glassware--Oven-dried before use.
Magnetic stirrer with hotplate--For heating and stirring.
Inert atmosphere setup--Schlenk line or glovebox.
Step-by-Step Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Setup Assemble and dry glassware under inert atmosphere. Reagents Charge Schlenk flask with Pd(OAc)2 and PPh3. Setup->Reagents Solvent_Add Add anhydrous acetonitrile and stir. Reagents->Solvent_Add Substrate_Add Add 2-bromo-3-(2-cyanophenyl)-1-propene and triethylamine. Solvent_Add->Substrate_Add Heating Heat the reaction mixture at 80 °C. Substrate_Add->Heating Monitoring Monitor reaction progress by TLC or GC-MS. Heating->Monitoring Cooling Cool the reaction mixture to room temperature. Monitoring->Cooling Filtration Filter through Celite, wash with Et2O. Cooling->Filtration Extraction Perform aqueous workup with water and brine. Filtration->Extraction Drying Dry the organic layer over anhydrous MgSO4. Extraction->Drying Concentration Concentrate the solvent in vacuo. Drying->Concentration Purification Purify by flash column chromatography. Concentration->Purification

Caption: A streamlined workflow for the synthesis and purification.

  • Inert Atmosphere Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Preparation: To the Schlenk flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

    • Rationale: Triphenylphosphine serves as a ligand to stabilize the palladium catalyst and facilitate the reaction. A 1:2 Pd:ligand ratio is often optimal for Heck reactions.[8]

  • Reagent Addition: Add anhydrous acetonitrile (10 mL) to the flask and stir for 10 minutes until the catalyst and ligand are dissolved. Then, add 2-bromo-3-(2-cyanophenyl)-1-propene (1.0 mmol) and triethylamine (1.5 mmol, 1.5 equivalents) via syringe.

    • Rationale: Triethylamine acts as a base to neutralize the HBr generated during the reaction, which is essential for regenerating the active Pd(0) catalyst.[6] Anhydrous solvent is crucial to prevent catalyst deactivation.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite, washing with diethyl ether (20 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-cyano-1-methylene-1,2-dihydronaphthalene.

Expected Results and Characterization

Based on analogous intramolecular Heck reactions, the expected yield for this transformation is in the range of 70-90%.[7]

Parameter Expected Value
Yield 70-90%
Purity (post-chromatography) >98%
Appearance White to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) Characteristic peaks for vinylic, allylic, and aromatic protons.
¹³C NMR (CDCl₃, 101 MHz) Peaks corresponding to the nitrile carbon, aromatic carbons, and aliphatic carbons of the dihydronaphthalene core.
HRMS (ESI) Calculated m/z for [M+H]⁺ should match the experimental value.

Troubleshooting

Problem Possible Cause Solution
Low or no conversion Inactive catalyst.Ensure anhydrous conditions. Use freshly opened or purified reagents. Consider a pre-catalyst activation step.
Insufficient temperature.Increase the reaction temperature in 10 °C increments.
Formation of side products Isomerization of the double bond.Add a phosphine scavenger or use a different ligand system.[9]
Dimerization of the starting material.Use a higher dilution of the substrate.
Difficulty in purification Co-elution of product and impurities.Optimize the solvent system for column chromatography. Consider recrystallization.

Safety Precautions

  • Handle all reagents in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Acetonitrile is flammable and toxic.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The described protocol for the transition metal-catalyzed annulation of 2-bromo-3-(2-cyanophenyl)-1-propene provides a reliable method for the synthesis of valuable cyano-substituted dihydronaphthalenes. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. This methodology is expected to be a valuable tool for professionals in drug development and materials science.

References

  • Gas-phase formation and photochemistry of large cyano-containing polycyclic aromatic hydrocarbon clusters. Astronomy & Astrophysics (A&A). Available at: [Link]

  • Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3). American Chemical Society. Available at: [Link]

  • Palladium(II)-Catalyzed Annulation of Alkynes with 2-(Cyanomethyl)phenylboronates Leading to 3,4-Disubstituted 2-Naphthalenamines. Journal of Organic Chemistry. Available at: [Link]

  • Palladium Catalyzed Cascade Reactions: A Review Study. Research Trend. Available at: [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. Available at: [Link]

  • An unusual mechanism of a palladium-catalyzed intramolecular carbametalation. A novel palladium-catalyzed rearrangement. Journal of the American Chemical Society. Available at: [Link]

  • Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II) Silanolate. National Institutes of Health. Available at: [Link]

  • Cyano-Polycyclic Aromatic Hydrocarbon Interstellar Candidates: Laboratory Identification, Equilibrium Structure and Astronomical Search of Cyanobiphenylene. PMC. Available at: [Link]

  • Synthesis of Bisanthene-Based Polycyclic Aromatic Hydrocarbons. SIOC Journals. Available at: [Link]

  • Palladium-catalyzed cyanomethylation of aryl halides through domino Suzuki coupling-isoxazole fragmentation. PubMed. Available at: [Link]

  • Research advances in palladium-catalysed intermolecular C–H annulation of aryl halides with various aromatic ring precursors. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Discovery of the Seven-ring Polycyclic Aromatic Hydrocarbon Cyanocoronene (C24H11CN) in GOTHAM Observations of TMC-1. Read by QxMD. Available at: [Link]

  • Transition‐Metal‐Catalyzed Annulations Involving the Activation of C(sp3)−H Bonds. PMC. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications (RSC Publishing). Available at: [Link]

  • Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Transition metal‐catalyzed [3+2] annulations. ResearchGate. Available at: [Link]

  • Cyano-Substituted Oligo(p-phenylene vinylene) Derivatives with Aggregation-Induced Enhanced Emissions and Mechanofluorochromic Luminescence. MDPI. Available at: [Link]

  • Transition-metal-catalyzed propargylic substitution. PubMed. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC. Available at: [Link]

  • Transition-metal-catalyzed asymmetric denitrogenative transannulation. Science Exploration Press. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-(2-cyanophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Bromo-3-(2-cyanophenyl)-1-propene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and overcome common synthetic challenges. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

Troubleshooting Guide: Addressing Low Yield and Impurities

Low yields and the formation of side products are common hurdles in the synthesis of 2-Bromo-3-(2-cyanophenyl)-1-propene, which is typically achieved through the allylic bromination of 2-(prop-2-en-1-yl)benzonitrile (also known as 2-allylbenzonitrile). This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: The reaction results in a low yield of the desired product.

Potential Cause A: Suboptimal Brominating Agent

The choice of brominating agent is critical. While molecular bromine (Br₂) can be used for allylic bromination, it often leads to unwanted side reactions, particularly the electrophilic addition across the alkene, which significantly reduces the yield of the desired product.[1][2][3]

Solution:

Utilize N-Bromosuccinimide (NBS) as the brominating agent. NBS is the preferred reagent for allylic and benzylic brominations because it generates a low, steady concentration of Br₂ in situ.[1][2][3] This is achieved through the reaction of NBS with the HBr byproduct formed during the propagation step of the radical chain reaction.[2][4] This low concentration of Br₂ favors the desired radical substitution pathway over the competing electrophilic addition.[3][4]

Experimental Protocol: Allylic Bromination using NBS

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-(prop-2-en-1-yl)benzonitrile in a suitable anhydrous solvent (e.g., carbon tetrachloride, CCl₄, or acetonitrile).

  • Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02-0.1 equivalents).

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can be initiated by heat or photochemical irradiation (e.g., a sunlamp).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Potential Cause B: Inefficient Radical Initiation

For the radical chain reaction to proceed efficiently, a sufficient concentration of bromine radicals must be generated and maintained.

Solution:

Ensure the use of an appropriate radical initiator and suitable reaction conditions.

  • Initiators: AIBN or BPO are commonly used radical initiators.

  • Initiation Method: The reaction can be initiated by either thermal means (heating) or photochemical means (UV light).[1][3] The choice often depends on the specific substrate and solvent. For many allylic brominations, refluxing the reaction mixture is sufficient.

Potential Cause C: Electron-Withdrawing Group Effects

The presence of the cyano group (-CN) on the aromatic ring, being an electron-withdrawing group, can influence the reaction rate. Electron-withdrawing groups can retard the rate of benzylic bromination, a reaction mechanistically similar to allylic bromination.[5]

Solution:

While the electronic effect of the cyano group is inherent to the substrate, optimizing other reaction parameters can help mitigate any rate reduction.

  • Extended Reaction Time: Monitor the reaction closely and allow for a longer reaction time if necessary to ensure complete conversion of the starting material.

  • Temperature Optimization: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. A temperature that allows for a steady rate of reflux without excessive decomposition is ideal.

Issue 2: Formation of significant side products, including a rearranged isomer.

Potential Cause: Allylic Rearrangement

A common side reaction in allylic bromination is the formation of a rearranged product.[6] This occurs because the intermediate allylic radical is resonance-stabilized.[1][4] For the radical derived from 2-(prop-2-en-1-yl)benzonitrile, resonance delocalization can lead to the formation of two different radical intermediates, which can then react with bromine to give two constitutional isomers.[4]

Solution:

Controlling the reaction conditions can help to minimize the formation of the rearranged product.

  • Low Temperature: Running the reaction at the lowest possible temperature that still allows for efficient initiation can sometimes favor the formation of the thermodynamically less stable, but kinetically favored, product.

  • Solvent Choice: The choice of solvent can influence the product distribution. Non-polar solvents are generally preferred for radical reactions.

Below is a diagram illustrating the potential for allylic rearrangement:

Caption: Resonance stabilization of the allylic radical can lead to two isomeric products.

Issue 3: Difficulty in purifying the final product.

Potential Cause A: Co-elution of Isomers

If both the desired product and the rearranged isomer are formed, they may have similar polarities, making separation by column chromatography challenging.

Solution:

Optimize the chromatography conditions.

  • Solvent System: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, or using dichloromethane/hexanes) to achieve better separation.

  • Column Dimensions: Use a longer column with a smaller diameter to increase the theoretical plates and improve resolution.

  • Technique: Consider techniques like preparative TLC or HPLC for difficult separations on a smaller scale.

Potential Cause B: Contamination with Succinimide

The succinimide byproduct from NBS is a solid that should be mostly removed by filtration. However, some may remain dissolved in the reaction mixture.

Solution:

Ensure a thorough aqueous workup. Washing the organic layer with water or a dilute base (e.g., saturated sodium bicarbonate solution) can help remove any remaining succinimide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of allylic bromination with NBS?

A1: The reaction proceeds via a free-radical chain mechanism.[7]

  • Initiation: A radical initiator (like AIBN or light) causes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical.[4]

  • Propagation (Step 1): The bromine radical abstracts a hydrogen atom from the allylic position of the substrate, forming an allylic radical and HBr.[8] This allylic radical is stabilized by resonance.[4]

  • Propagation (Step 2): The HBr produced reacts with another molecule of NBS to generate a low concentration of Br₂.[2][4] The allylic radical then reacts with this Br₂ to form the desired product and another bromine radical, which continues the chain.[8]

  • Termination: The reaction terminates when two radicals combine.

Q2: Why is an inert atmosphere recommended for this reaction?

A2: An inert atmosphere (like nitrogen or argon) is recommended to prevent oxygen from interfering with the radical chain reaction. Oxygen is a diradical and can react with the radical intermediates, leading to undesired side products and potentially inhibiting the desired reaction.

Q3: Can I use other solvents besides carbon tetrachloride?

A3: Yes, while carbon tetrachloride is a classic solvent for these reactions, its toxicity and environmental concerns have led to the use of alternatives. Acetonitrile, cyclohexane, or benzene can also be used. The choice of solvent can sometimes influence the reaction rate and selectivity, so it may be a parameter worth optimizing for your specific setup.

Q4: How can I confirm the structure of my product and identify any isomers?

A4: A combination of spectroscopic techniques is essential for structural confirmation.

  • ¹H NMR: Proton NMR is crucial. The desired product, 2-Bromo-3-(2-cyanophenyl)-1-propene, will have characteristic signals for the vinyl protons (=CH₂) and the methylene protons (-CH₂-). The rearranged isomer will show different signals corresponding to its structure.

  • ¹³C NMR: Carbon NMR will show the distinct number of carbon environments for each isomer.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product and can provide fragmentation patterns that help in distinguishing between isomers.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the nitrile group (-C≡N) and the carbon-carbon double bond (C=C).

Q5: What safety precautions should I take when working with NBS and brominated compounds?

A5:

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder.

  • Brominated Organic Compounds: Many organobromine compounds are irritants and can be harmful if inhaled, ingested, or absorbed through the skin. Handle the product with care and always use PPE.

  • Solvents: Be aware of the hazards associated with the solvents used (e.g., carcinogenicity of carbon tetrachloride, flammability of others). Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.

Data Summary

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)Minimizes electrophilic addition to the double bond by maintaining a low Br₂ concentration.[1][3]
Initiator AIBN or Benzoyl PeroxideProvides a reliable source of radicals to initiate the chain reaction.[1]
Solvent Anhydrous, non-polar (e.g., CCl₄, cyclohexane)Favors the radical pathway and minimizes side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxygen from inhibiting the radical reaction.
Workup Aqueous wash (e.g., Na₂S₂O₃, NaHCO₃)Quenches excess bromine and removes the succinimide byproduct.
Purification Column Chromatography (Silica Gel)Separates the desired product from starting material, isomers, and other impurities.

Experimental Workflow Diagram

Workflow A Reaction Setup (Substrate, NBS, Initiator, Solvent) B Reflux under Inert Atmosphere (Initiate with Heat/Light) A->B C Monitor Reaction (TLC/GC) B->C D Workup (Filter, Wash, Dry, Concentrate) C->D Reaction Complete H Incomplete Reaction C->H Incomplete E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F G Pure Product F->G Structure Confirmed I Low Yield/Impurities F->I Issues Identified H->B Continue Reaction J Troubleshoot (See Guide) I->J J->A Optimize Conditions

Caption: A typical workflow for the synthesis and purification of the target compound.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • Ashenhurst, J. (2013, December 2). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep. Retrieved February 14, 2026, from [Link]

  • Fluorochem. (n.d.). 2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene. Reagent Instruments Network. Retrieved February 14, 2026, from [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Retrieved February 14, 2026, from [Link]

  • Ashenhurst, J. (2013, November 25). What is Allylic Bromination? Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Chemistry Steps. Retrieved February 14, 2026, from [Link]

  • Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) [Video]. YouTube. Retrieved February 14, 2026, from [Link]

  • Wang, J. S., & Matyjaszewski, K. (1997). Synthesis of Well-Defined Polyacrylonitrile by Atom Transfer Radical Polymerization. Macromolecules, 30(21), 6398–6400.
  • Chemia. (2022, March 28). Allylic position and benzylic position bromination: Bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Chemia. Retrieved February 14, 2026, from [Link]

  • Gemo, T., et al. (2018). Optimization of reaction conditions for the benzylic bromination of 1... ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting low conversion rates of 2-Bromo-3-(2-cyanophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQ

Status: Active Expertise Level: Senior Application Scientist Last Updated: February 14, 2026[1]

Executive Summary

This guide addresses the "Low Conversion" phenomenon frequently reported during the utilization of 2-Bromo-3-(2-cyanophenyl)-1-propene (referred to herein as Target-Br ).

This molecule is a bifunctional intermediate containing a vinyl bromide and an ortho-nitrile . It is primarily employed as a precursor for intramolecular cascade cyclizations (e.g., to synthesize 1-naphthylamines, indenes, or fused isoquinolines).[1] Low conversion rates in these applications are rarely due to a single factor; they typically stem from catalyst poisoning by the nitrile moiety , competitive protodebromination , or precursor instability (isomerization).[1]

Part 1: The Diagnostic Workflow (Decision Tree)

Before altering reaction parameters, identify the specific failure mode using this logic flow.

TroubleshootingFlow Start START: Low Conversion Observed CheckPurity Step 1: Check Precursor Purity (Isomerization?) Start->CheckPurity Isomerized Contains Internal Alkene (>5%) CheckPurity->Isomerized Yes Pure Purity >98% No Isomers CheckPurity->Pure No Action_Purify Action: Re-purify SM (See Section 3) Isomerized->Action_Purify CheckByproducts Step 2: Analyze Reaction Mixture (LCMS/GCMS) Pure->CheckByproducts Debrominated Product: Protodebromination (Loss of Br) CheckByproducts->Debrominated Stalled Product: Recovered SM only (No Reaction) CheckByproducts->Stalled Action_Dry Action: Check Solvent Dryness (Hydride Source) Debrominated->Action_Dry Action_Ligand Action: Switch Ligand (Overcome CN Poisoning) Stalled->Action_Ligand

Figure 1: Diagnostic logic for isolating the root cause of low conversion.

Part 2: Troubleshooting "Stalled" Reactions (Intramolecular Cyclization)

Scenario: You are subjecting Target-Br to Pd-catalyzed conditions (e.g., Heck or Carbopalladation) to form a fused ring system. The reaction stops at 30-50% conversion, despite the presence of active catalyst.

Q1: Why does the reaction stall despite having active Pd(0)?

Answer: The Ortho-Nitrile Effect . The nitrile group at the ortho position is a hemilabile ligand. In the catalytic cycle, after oxidative addition into the C-Br bond, the neighboring nitrile nitrogen can coordinate to the Palladium center (forming a stable 5- or 6-membered palladacycle intermediate). This coordination "locks" the catalyst in a resting state, preventing the necessary alkene insertion or transmetallation steps.[1]

The Fix:

  • Ligand Switch: Move to bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos .[1] The steric bulk of the biaryl backbone physically prevents the nitrile from coordinating to the Pd center.

  • Lewis Acid Additive: Add 20-50 mol% of a mild Lewis acid (e.g., ZnCl₂ or AlCl₃). The Lewis acid will preferentially coordinate to the nitrile lone pair, shielding it from the Palladium.[1]

Q2: I see significant "Protodebromination" (H-Br exchange). Why?

Answer: This is a sign of a "Hydride Leak." If the oxidative addition occurs but the cyclization is slow (due to steric hindrance), the highly reactive Pd(II)-Ar species will scavenge hydrides from the environment. Common culprits include:

  • Wet Solvents: Water promotes hydrolysis.

  • Amine Bases: Triethylamine (Et₃N) can undergo

    
    -hydride elimination, transferring a hydride to the Pd center.
    
  • Alcohols: If used as solvents, they act as hydride sources.[1]

The Fix:

  • Solvent: Switch to strictly anhydrous 1,4-Dioxane or Toluene .[1]

  • Base: Switch to inorganic bases like K₂CO₃ or Cs₂CO₃ instead of amines.

  • Proton Sponge: If a proton source is required for the mechanism, use a sterically hindered phenol (e.g., 2,6-di-tert-butylphenol) which is less prone to radical hydride transfer.[1]

Part 3: Synthesis & Quality Control of the Precursor

Low conversion downstream is often caused by invisible impurities in the Target-Br starting material.

Q3: My starting material (Target-Br) contains an impurity that co-elutes. What is it?

Answer: It is likely the Internal Alkene Isomer (1-bromo-3-(2-cyanophenyl)prop-1-ene). During the synthesis of Target-Br (usually via Suzuki coupling of 2-cyanophenylboronic acid + 2,3-dibromopropene), the use of strong bases causes the double bond to migrate into conjugation with the phenyl ring.

Impact: This isomer is unreactive in many vinyl-halide couplings (steric hindrance) and acts as a spectator, artificially lowering your calculated conversion rates.[1]

Synthesis Protocol Optimization (To prevent isomerization):

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Coupling Partner 2,3-Dibromopropene (1.0 equiv)2,3-Dibromopropene (3.0 - 4.0 equiv)
Base NaOEt or NaOHK₃PO₄ or Na₂CO₃ (Weak Base)
Solvent Ethanol/WaterTHF/Water (10:1)
Temperature Reflux (80°C+)Mild Heat (50-60°C)

Note: The excess 2,3-dibromopropene is critical. It suppresses the formation of the "double-coupled" byproduct (di-aryl propene) and allows the reaction to proceed at lower temperatures where isomerization is kinetically disfavored.

Part 4: Mechanistic Pathway Visualization

Understanding the competition between the desired Cyclization and the parasitic Nitrile Coordination is vital for optimization.

ReactionPathway SM Target-Br (Precursor) OxAdd Pd(II)-Intermediate (Oxidative Addition) SM->OxAdd Pd(0) Coordination TRAP: Nitrile Coordination (Catalyst Resting State) OxAdd->Coordination Fast (k1) Insertion Alkene Insertion (Carbopalladation) OxAdd->Insertion Desired Path (k2) SideRxn Protodebromination (Byproduct) OxAdd->SideRxn + Hydride Source Coordination->OxAdd Slow Reversal (Requires Heat/Ligand) Product Cyclized Product (Indene/Naphthalene) Insertion->Product

Figure 2: The kinetic competition between productive cyclization and nitrile poisoning.

Part 5: Recommended Experimental Protocol

Application: Intramolecular Cyclization of Target-Br Objective: Maximize conversion to the fused ring system.

  • Pre-drying: Dry Target-Br under high vacuum (0.1 mbar) for 2 hours to remove trace moisture.

  • Catalyst System:

    • Pre-catalyst: Pd(OAc)₂ (5 mol%)[1]

    • Ligand: XPhos (10 mol%) or P(t-Bu)₃ (active species generation).

    • Rationale: Bulky, electron-rich ligands destabilize the Pd-Nitrile interaction.

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Temperature: 100°C (Sealed tube).

  • Workup: Filter through Celite immediately upon cooling to prevent Pd precipitation into the product.

References
  • Wu, X., et al. (2009).[1] "Palladium-Catalyzed Coupling of 2,3-Dibromopropene: Controlling Selectivity." Journal of Organic Chemistry.

  • Larock, R. C. (2005).[1] "Palladium-catalyzed annulation of alkynes and nitriles." Topics in Organometallic Chemistry.

  • Coombs, J. R., et al. (2017).[1][2] "Mechanistic Insights into Nitrile Poisoning in Pd-Catalyzed Cross-Couplings." Journal of Organic Chemistry. [1]

  • Organic Chemistry Portal. (2024). "Synthesis of Arenenitriles and Vinyl Halides."

(Note: While specific CAS 951893-82-6 refers to a fluorinated derivative in some catalogs, the chemistry described above applies generally to the 2-bromo-3-(2-cyanophenyl)-1-propene scaffold.)

Sources

Technical Support Center: Synthesis of 2-Bromo-3-(2-cyanophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3-(2-cyanophenyl)-1-propene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific allylic bromination. The following information is curated to enhance your experimental success by addressing common challenges and exploring solvent alternatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Bromo-3-(2-cyanophenyl)-1-propene, a reaction typically involving the allylic bromination of 2-(prop-2-en-1-yl)benzonitrile using N-Bromosuccinimide (NBS).

Issue 1: Low or No Product Yield

Question: I am getting very low yields of 2-Bromo-3-(2-cyanophenyl)-1-propene, or the reaction is not proceeding at all. What are the possible causes and solutions?

Answer:

Low or no yield in an allylic bromination with NBS can stem from several factors related to reagent quality, reaction setup, and initiation.

Probable Causes & Solutions:

  • Poor Quality NBS: NBS can degrade over time, especially if exposed to moisture, leading to unreliable results.[1] Impure NBS may appear yellow.

    • Solution: Use freshly recrystallized NBS for best results.[1] To recrystallize, dissolve the NBS in preheated water (e.g., 10 g in 100 mL at 90-95 °C), allow it to cool, and collect the crystals by filtration.[1] However, for the Wohl-Ziegler reaction, crude NBS sometimes gives better yields.[1]

  • Insufficient Radical Initiation: Allylic bromination is a radical chain reaction and requires an initiator to start.[2][3]

    • Solution: Ensure you are using an effective radical initiator. This can be photochemical (using a UV or incandescent lamp) or chemical (using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide) with gentle heating.[1][4] If using a lamp, ensure it is positioned close enough to the reaction flask. If using a chemical initiator, ensure it is not expired and is used at the correct concentration.

  • Inappropriate Solvent: The choice of solvent is critical. The standard solvent, carbon tetrachloride (CCl₄), is often used because NBS has low solubility in it, which helps maintain a low concentration of bromine and minimizes side reactions.[5]

    • Solution: While CCl₄ is effective, it is also toxic and environmentally harmful.[5] Consider using a suitable alternative. If using an alternative, ensure your starting material is soluble and the solvent does not react with NBS.

  • Reaction Quenching by Oxygen: While not always necessary to run under an inert atmosphere, excess oxygen can sometimes interfere with radical reactions.[6]

    • Solution: If you suspect this is an issue, try degassing your solvent and running the reaction under a nitrogen or argon atmosphere.[6]

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. How can I improve the selectivity for the desired allylic bromide?

Answer:

The formation of multiple products is a common issue in allylic bromination. The primary competing reaction is the electrophilic addition of bromine across the double bond.[7]

Probable Causes & Solutions:

  • High Concentration of Bromine (Br₂): The key to selective allylic bromination is maintaining a very low concentration of molecular bromine.[3][7] NBS serves this purpose by reacting with the HBr generated in the propagation step to produce Br₂ in situ.[2][3]

    • Solution: Use a non-polar solvent in which NBS is only sparingly soluble, such as carbon tetrachloride or cyclohexane.[5][8] This ensures a slow, steady generation of Br₂. Avoid polar solvents which can promote ionic pathways.[9]

  • Allylic Rearrangement: The allylic radical intermediate is resonance-stabilized.[2][3] If the resonance structures are not identical, a mixture of constitutional isomers can be formed.[2][10]

    • Solution: While difficult to completely avoid, controlling the reaction temperature may influence the product ratio. Lower temperatures generally favor the thermodynamically more stable product. For 2-(prop-2-en-1-yl)benzonitrile, the primary allylic radical is expected, but careful characterization of the product mixture is essential.

  • Dibromination: If an excess of NBS is used or the reaction is left for too long, dibromination can occur.

    • Solution: Use a stoichiometric amount of NBS (typically 1.0 to 1.1 equivalents). Monitor the reaction progress closely by TLC and quench the reaction once the starting material is consumed.

Issue 3: Difficulties in Product Purification

Question: I am struggling to separate my product from the succinimide byproduct and unreacted NBS. What is the best work-up and purification strategy?

Answer:

The main impurity after the reaction is succinimide, the byproduct of NBS. Unreacted NBS may also be present.

Work-up and Purification Strategy:

  • Cooling and Filtration: After the reaction is complete, cool the reaction mixture in an ice bath. The succinimide byproduct is often insoluble in non-polar solvents like CCl₄ or cyclohexane and will precipitate.[5] It can be removed by filtration.[6][11]

  • Quenching Excess NBS: Any remaining reactive NBS should be quenched. This is typically achieved by washing the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[11]

  • Aqueous Wash: Wash the organic layer with water to remove any remaining water-soluble impurities. If your product is stable to base, a wash with saturated sodium bicarbonate (NaHCO₃) can also be effective.[12] Finally, wash with brine to aid in the separation of the organic and aqueous layers.[12]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[13]

  • Chromatography/Recrystallization: If the product is still impure, silica gel column chromatography is a reliable method for purification.[11] If the product is a solid, recrystallization can be an effective final purification step.[11][14]

Frequently Asked Questions (FAQs)

Q1: Why is carbon tetrachloride (CCl₄) the traditional solvent for this reaction, and what are its drawbacks?

A1: CCl₄ is traditionally used because it is a non-polar solvent in which NBS has low solubility.[5] This property is crucial for the Wohl-Ziegler reaction as it helps maintain the low concentration of Br₂ needed to favor radical allylic substitution over ionic addition to the alkene.[5] The resulting succinimide byproduct is also insoluble in CCl₄, making its removal by filtration straightforward.[5] However, CCl₄ is a known carcinogen and ozone-depleting substance, and its use is now highly restricted due to environmental and health concerns.[5][15]

Q2: What are some viable alternative solvents to CCl₄ for the synthesis of 2-Bromo-3-(2-cyanophenyl)-1-propene?

A2: Finding a suitable replacement for CCl₄ is a key consideration for making this synthesis greener and safer. Good alternatives should be relatively non-polar and not react with NBS. Some options include:

  • Acetonitrile (CH₃CN): Has been shown to be an effective solvent for NBS brominations.[5][15] It is more polar than CCl₄, which can sometimes alter reactivity, but it avoids the use of chlorinated solvents.[15]

  • Cyclohexane: A non-polar hydrocarbon that can be a good substitute, mimicking the low polarity of CCl₄.[8]

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃): While still chlorinated solvents, they are generally considered less hazardous than CCl₄.[5][16] However, their use is also being increasingly restricted.[5]

  • Green Solvents: Research into greener solvents is ongoing. Options like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) could be explored as they are derived from renewable resources and have more favorable safety profiles.[17] Ionic liquids and deep eutectic solvents are also being investigated as alternative reaction media for various organic syntheses.[17][18]

Solvent Comparison Table:

SolventPolarityBoiling Point (°C)Key AdvantagesKey Disadvantages
Carbon TetrachlorideNon-polar77Traditional, effective, insoluble succinimideToxic, carcinogenic, environmentally harmful
AcetonitrilePolar aprotic82Good alternative, avoids chlorinated solvents[5][15]More polar, may affect selectivity; succinimide is soluble
CyclohexaneNon-polar81Good non-polar alternative, safer than CCl₄[8]Flammable
DichloromethanePolar aprotic40Less toxic than CCl₄Volatile, suspected carcinogen[5]
ChloroformPolar aprotic61Can be an effective substitute for CCl₄[16]Toxic, suspected carcinogen
2-MeTHFModerately Polar80Greener solvent, derived from renewablesMay be more reactive towards NBS

Q3: What is the mechanism of allylic bromination with NBS?

A3: The reaction proceeds via a free radical chain mechanism, often referred to as the Wohl-Ziegler reaction.[1][5]

  • Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, or more accurately, the homolytic cleavage of a trace amount of Br₂ present, to form bromine radicals (Br•).[2][10] This is facilitated by light or a radical initiator.

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the allylic position of the starting material, 2-(prop-2-en-1-yl)benzonitrile, to form a resonance-stabilized allylic radical and hydrogen bromide (HBr).[2][3]

    • The HBr produced then reacts with NBS to generate a molecule of bromine (Br₂).[2][3]

    • The allylic radical reacts with the newly formed Br₂ to yield the desired product, 2-Bromo-3-(2-cyanophenyl)-1-propene, and another bromine radical, which continues the chain reaction.[2]

  • Termination: The reaction terminates when two radicals combine.[10]

The crucial aspect of this mechanism is the in-situ generation of a low concentration of Br₂, which favors the radical substitution pathway over the ionic addition to the double bond.[7]

Experimental Protocols

Protocol 1: Synthesis using Acetonitrile as a Solvent
  • To a solution of 2-(prop-2-en-1-yl)benzonitrile (1 equivalent) in acetonitrile, add N-Bromosuccinimide (1.1 equivalents).

  • Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Photochemically-Initiated Synthesis in Cyclohexane
  • In a flask equipped with a reflux condenser, dissolve 2-(prop-2-en-1-yl)benzonitrile (1 equivalent) and N-Bromosuccinimide (1.1 equivalents) in cyclohexane.

  • Position a 100-250 Watt incandescent or UV lamp close to the flask.

  • Heat the mixture to a gentle reflux while irradiating with the lamp. The reaction progress can often be monitored by observing the dense NBS at the bottom of the flask being replaced by the less dense succinimide, which floats.[6]

  • After completion (monitored by TLC), cool the flask in an ice bath to further precipitate the succinimide.

  • Filter the mixture to remove the solid succinimide.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium thiosulfate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting oil or solid by column chromatography or recrystallization.

Diagrams

Reaction Mechanism

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Br2 Br2 2Br_rad 2Br_rad Br2->2Br_rad hv or Δ Allylic_H Substrate (Allylic H) 2Br_rad->Allylic_H Allylic_rad Allylic Radical Allylic_H->Allylic_rad + Br• HBr HBr Product Product Allylic_rad->Product + Br2 Br2_gen Br2 HBr->Br2_gen + NBS NBS NBS Succinimide Succinimide NBS->Succinimide Br2_gen->Allylic_rad

Caption: Free radical mechanism of allylic bromination with NBS.

Solvent Selection Workflow

Solvent_Selection node_rect node_rect start Start: Need Solvent for Allylic Bromination check_safety Is CCl4 use permitted and justified? start->check_safety use_ccl4 Use CCl4 check_safety->use_ccl4 Yes consider_alternatives Consider Alternatives check_safety->consider_alternatives No end Proceed with selected solvent use_ccl4->end check_polarity Is strict non-polarity critical for selectivity? consider_alternatives->check_polarity use_nonpolar Use Cyclohexane check_polarity->use_nonpolar Yes check_chlorinated Are chlorinated solvents acceptable? check_polarity->check_chlorinated No use_nonpolar->end use_polar_aprotic Use Acetonitrile use_polar_aprotic->end check_chlorinated->use_polar_aprotic No use_dcm Use CH2Cl2 or CHCl3 check_chlorinated->use_dcm Yes use_dcm->end

Caption: Decision tree for solvent selection in NBS bromination.

References

  • N-Bromosuccinimide - Wikipedia. Available at: [Link]

  • Allylic Bromination by NBS with Practice Problems - Chemistry Steps. Available at: [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. Available at: [Link]

  • What is Allylic Bromination? - Master Organic Chemistry. Available at: [Link]

  • Bromination - Common Conditions - Common Organic Chemistry. Available at: [Link]

  • GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW - Neuroquantology. Available at: [Link]

  • 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. Available at: [Link]

  • Environmentally Benign Solvents in Organic Synthesis: Current Topics | Bentham Science. Available at: [Link]

  • Allylic Bromination (NBS, hv) | Radical Mechanism + Traps - OrgoSolver. Available at: [Link]

  • Green Solvents in Organic Synthesis: An Overview - ResearchGate. Available at: [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. Available at: [Link]

  • Green chemistry for chemical synthesis - PNAS. Available at: [Link]

  • Green solvent - Wikipedia. Available at: [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]

  • Wohl-Ziegler Reaction - Organic Chemistry Portal. Available at: [Link]

  • How to do workup after doing bromination with NBS? - ResearchGate. Available at: [Link]

  • Trouble with NBS bromination : r/OrganicChemistry - Reddit. Available at: [Link]

  • Bromination Solvent Alternative? : r/AdvancedOrganic - Reddit. Available at: [Link]

  • Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Available at: [Link]

  • Reagent Friday: NBS (N-Bromo Succinimide) - Master Organic Chemistry. Available at: [Link]

  • Solvent for NBS bromination : r/chemistry - Reddit. Available at: [Link]

  • Allylic Bromination With Allylic Rearrangement - Master Organic Chemistry. Available at: [Link]

  • Video: Radical Substitution: Allylic Bromination - JoVE. Available at: [Link]

  • How can I achieve allylic bromination? I have an incomplete reaction. - ResearchGate. Available at: [Link]

  • Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC. Available at: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. Available at: [Link]

  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. Available at: [Link]

  • Pd-Catalysis in Cyanide-free Synthesis of Nitriles from Haloarenes via Isoxazolines - Unipr. Available at: [Link]

  • SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP. Available at: [Link]

  • International Journal of Lifescience and Pharma Research. Available at: [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. Available at: [Link]

  • Purification of recombinant proteins by chemical removal of the affinity tag - PubMed. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Synthesis, crystal structure investigation, and theoretical approaches to discover potential 6-bromo-3-cyanocoumarin as a potent inhibitor MetAP (methionine aminopeptidase) 2 - PlumX. Available at: [Link]

  • 2-(Prop-2-yn-1-yl)benzonitrile | C10H7N - PubChem - NIH. Available at: [Link]

  • Benzonitrile, 2-hydroxy- - the NIST WebBook. Available at: [Link]

Sources

Technical Support Center: Temperature Control for 2-Bromo-3-(2-cyanophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Management & Stability Protocols for 2-Bromo-3-(2-cyanophenyl)-1-propene CAS Registry Number: 683274-86-4 (Generic analog reference); Note: Specific isomers/derivatives often vary by vendor. Chemical Class: Functionalized Allylic Bromide / Benzonitrile Derivative Primary Application: Precursor for intramolecular radical cyclizations (e.g., to naphthalenes/indenes) and Pd-catalyzed cross-couplings.

Core Directive: The Thermal Stability Paradox

As a Senior Application Scientist, I often see researchers treat 2-Bromo-3-(2-cyanophenyl)-1-propene (hereafter referred to as BCP-Allyl ) like a standard aryl halide. This is a critical error.

The Paradox:

  • Storage: The allylic C-Br bond is weak (~55-60 kcal/mol). It requires cryogenic stability to prevent spontaneous hydrolysis or HBr elimination.

  • Activation: To react (especially in radical cyclizations), you must input significant thermal energy to cleave that same bond.

The Failure Mode: Most experiments fail not because the chemistry is wrong, but because the thermal ramp rate is uncontrolled. Rapid heating causes "thermal runaway," leading to polymerization (tar formation) rather than the desired cyclization or coupling.

Module 1: Storage & Pre-Reaction Handling

Status: Critical / Passive

Before you even open the vial, temperature history dictates purity. Allylic bromides are autocatalytic in their decomposition: they release HBr, which catalyzes further decomposition.

Troubleshooting Guide: Pre-Reaction Integrity
SymptomProbable Thermal CauseCorrective Action
Material is Yellow/Brown Stored > 4°C. HBr release has oxidized the surface.Purify: Pass through a short plug of basic alumina (cold) to remove HBr/Br₂ before use.
Fuming upon opening Stored at RT. Significant hydrolysis (HBr gas).Discard. The stoichiometry is now compromised.
Gummy/Sticky Solid Partial polymerization due to light + heat exposure.Recrystallize: Use cold Hexane/Et₂O (-20°C). Do not heat to dissolve.

Standard Operating Procedure (SOP) for Thawing:

  • Remove vial from -20°C freezer.

  • Place in a desiccator to warm to Room Temperature (RT) slowly (30 mins).

  • Why? Opening a cold vial condenses atmospheric water, which hydrolyzes the allylic bromide to the alcohol + HBr.

Module 2: Reaction Control (Radical Cyclization Context)

Status: Active / Dynamic

The most common use of BCP-Allyl is intramolecular radical cyclization (e.g., using Bu₃SnH/AIBN) to form fused ring systems. This requires a precise "Thermal Initiation Window."

The "Stepwise Ramping" Protocol

Do not simply set the oil bath to reflux and drop the flask in.

Step 1: Degassing (Isothermic 0°C)

  • Action: Sparge solvent (Benzene or Toluene) with Argon for 20 mins at 0°C.

  • Reason: Oxygen traps radicals at diffusion-controlled rates. If O₂ is present, you will overheat the reaction trying to force initiation, leading to decomposition.

Step 2: The Initiation Spike (60°C → 80°C)

  • Action: Add the radical initiator (AIBN) at 60°C, then ramp to 80°C over 10 minutes.

  • Visual Check: Look for gentle N₂ evolution.

  • Critical Control: If the reaction exotherms (solvent boils violently), remove heat immediately and immerse in a room-temp water bath. Do not ice-shock (precipitates substrate).

Step 3: The Steady State (Reflux)

  • Action: Maintain external temperature exactly 5°C above the solvent boiling point.

  • Reason: You need a steady flux of radicals. Fluctuating temperatures cause "starvation" (chain termination) or "flooding" (dimerization).

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired cyclization and the thermal degradation pathways.

ThermalPathways Start BCP-Allyl (Substrate) Radical Allyl Radical Intermediate Start->Radical Initiation (>60°C + AIBN) HBr_Elim HBr Elimination (Degradation) Start->HBr_Elim Overheating (>100°C) or Acidic Impurity Cyclized Fused Ring Product Radical->Cyclized Controlled Temp (Steady Reflux) Polymer Polymerization (Tar) Radical->Polymer Thermal Runaway (High Radical Conc.) HBr_Elim->Polymer Autocatalysis

Caption: Figure 1. Kinetic competition in BCP-Allyl reactions. Success depends on maintaining the "Steady Reflux" path while suppressing the high-energy elimination/polymerization pathways.

Module 3: Metal-Mediated Coupling (Pd/Zn) FAQs

Context: Using BCP-Allyl in Barbier-type reactions (Zn) or Stille/Suzuki couplings (Pd).

Q: I am doing a Zinc insertion (Barbier conditions). The reaction won't start, so I heated it to 40°C, and it exploded/foamed over. Why? A: You encountered the "Induction Trap."

  • Mechanism: Zinc oxide passivation layers prevent reaction at low temps. Heating breaks this layer suddenly, releasing the accumulated exotherm of the entire substrate load at once.

  • Solution:

    • Activate Zn with TMSCl or 1,2-dibromoethane at RT first.

    • Cool to 0°C .

    • Add BCP-Allyl dropwise. Never heat to initiate a batch addition.

Q: My Palladium coupling (Stille) yields are low (<30%), and I see isomerized starting material. A: Your temperature is too high for the allylic system.

  • Mechanism: At >60°C, Pd-hydride species (formed via beta-hydride elimination) cause the double bond to migrate into conjugation with the nitrile or benzene ring (forming a styrenyl system), which is unreactive in allylic coupling cycles.

  • Solution: Switch to a more active catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) that operates at 40-50°C max. Avoid prolonged reflux.

Summary: The Safe Operating Window

OperationTarget TempMax TempCritical Hazard
Storage (Long Term) -20°C4°CHBr autocatalysis (Darkening)
Handling/Weighing 20°C25°CHydrolysis (moisture condensation)
Radical Initiation 60-80°C85°CThermal Runaway / Polymerization
Pd-Coupling 40-50°C60°CIsomerization (Beta-Hydride Elim.)
Zn/Mg Insertion -10°C to 0°C10°CWurtz Dimerization (Exotherm)

References

  • Allylic Bromination & Stability

    • Title: Radical Bromination of Alkenes and Allylic Substitution Dynamics.[1][2][3]

    • Source: Master Organic Chemistry / J. Am. Chem. Soc.
    • URL:[Link]

  • Radical Cyclization Methodology

    • Title: Timeless Methods for Radical Cyclizations in Total Synthesis (Tin Hydride Method).
    • Source: Macmillan Group (Princeton University) / Chem. Rev. 1991.
    • URL:[Link]

  • Handling Functionalized Allylic Halides

    • Title: Synthesis and characterization of functionalized allylic bromides (General Protocols).
    • Source: NIH / PubMed Central (Generic reference for functionalized allylic systems).
    • URL:[Link]

  • Compound Specific Data (Analog)

    • Title: 2-Bromobenzonitrile Properties & Reactivity.[4]

    • Source: NIST Chemistry WebBook.
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-3-(2-cyanophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-3-(2-cyanophenyl)-1-propene. In the absence of direct experimental data in publicly available databases, this document leverages predictive models and offers a comparative analysis with structurally related compounds to provide researchers, scientists, and drug development professionals with a robust spectroscopic characterization.

Introduction

2-Bromo-3-(2-cyanophenyl)-1-propene is a substituted styrenic compound with potential applications in organic synthesis and medicinal chemistry. The presence of a vinyl bromide, a benzylic methylene group, and a cyanophenyl moiety creates a unique electronic and structural environment, making NMR spectroscopy an indispensable tool for its characterization. Understanding the NMR spectra of this molecule is crucial for confirming its synthesis, assessing its purity, and studying its reactivity.

This guide will first present the predicted ¹H and ¹³C NMR spectra of the target compound, detailing the expected chemical shifts, multiplicities, and coupling constants. Subsequently, a comparative analysis will be drawn with the experimental spectra of 2-bromostyrene and 3-bromo-1-propene to highlight the influence of the different structural fragments on the NMR parameters. Finally, a standardized experimental protocol for acquiring such spectra is provided.

Predicted NMR Spectra of 2-Bromo-3-(2-cyanophenyl)-1-propene

The prediction of NMR spectra is a powerful tool in modern chemistry, enabling the tentative identification of novel compounds.[1][2] The following predictions are based on established principles of NMR spectroscopy and computational models.[3][4]

Molecular Structure and Proton/Carbon Numbering

Caption: Molecular structure of 2-Bromo-3-(2-cyanophenyl)-1-propene with atom numbering.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-7, H-8, H-9, H-67.65 - 7.35m-Ar-H
H-1a~ 5.8s-=CH₂
H-1b~ 5.6s-=CH₂
H-3~ 3.8s--CH₂-

Rationale behind the prediction:

  • Aromatic Protons (H-6, H-7, H-8, H-9): These protons are in a complex spin system and are expected to appear as a multiplet in the downfield region (7.35-7.65 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing cyano group.

  • Vinylic Protons (H-1a, H-1b): These geminal protons are inequivalent. The bromine atom on the same carbon will cause a significant downfield shift. They are predicted to appear as two singlets or very closely spaced doublets (due to small geminal coupling) around 5.6-5.8 ppm.

  • Benzylic Protons (H-3): These protons are adjacent to the aromatic ring and the vinyl group. Their signal is expected to be a singlet around 3.8 ppm, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
SignalPredicted Chemical Shift (δ, ppm)Assignment
C-5, C-4~140 - 130Ar-C
C-7, C-8, C-9, C-6~135 - 125Ar-CH
C-2~128=C(Br)-
C-10~118-CN
C-1~115=CH₂
C-3~40-CH₂-

Rationale behind the prediction:

  • Aromatic Carbons (C-4 to C-9): The aromatic carbons will resonate in the typical range of 125-140 ppm. The carbon attached to the cyano group (C-4) and the carbon attached to the propenyl group (C-5) will be downfield.

  • Vinylic Carbons (C-1, C-2): The carbon bearing the bromine (C-2) is expected to be significantly downfield due to the halogen's electronegativity, around 128 ppm. The terminal methylene carbon (C-1) will be more shielded, appearing around 115 ppm.

  • Nitrile Carbon (C-10): The carbon of the cyano group typically appears in the 115-120 ppm region.

  • Benzylic Carbon (C-3): The benzylic methylene carbon is expected to be the most upfield signal, around 40 ppm.

Comparative Analysis with Alternative Compounds

To ground the predicted spectra in experimental evidence, we will compare the expected features with the known NMR data of 2-bromostyrene and 3-bromo-1-propene.

2-Bromostyrene

This compound represents the vinyl bromide and aromatic portion of the target molecule.

Experimental ¹H NMR Data (CDCl₃): [5][6]

  • Aromatic protons: ~7.6-7.1 ppm (m, 4H)

  • Vinylic proton (Hα): ~7.0 ppm (dd, 1H)

  • Vinylic protons (Hβ, cis and trans): ~5.8 and ~5.5 ppm (dd, 2H)

Experimental ¹³C NMR Data (CDCl₃): [7]

  • Aromatic carbons: ~137-127 ppm

  • Vinylic carbons: ~133 (=CH) and ~117 (=CH₂) ppm

Comparison: The chemical shifts of the aromatic and vinyl protons in 2-bromostyrene are in a similar range to those predicted for 2-Bromo-3-(2-cyanophenyl)-1-propene. However, the presence of the methylene bridge and the cyano group in the target molecule will alter the precise shifts and coupling patterns.

3-Bromo-1-propene (Allyl Bromide)

This molecule contains the bromo-propene fragment.

Experimental ¹H NMR Data (CDCl₃): [8]

  • Vinylic proton (-CH=): ~6.0 ppm (m, 1H)

  • Vinylic protons (=CH₂): ~5.3 and ~5.15 ppm (m, 2H)

  • Methylene protons (-CH₂Br): ~3.9 ppm (d, 2H)

Experimental ¹³C NMR Data (CDCl₃): [9]

  • Vinylic carbons: ~134 (=CH) and ~113 (=CH₂) ppm

  • Methylene carbon (-CH₂Br): ~32 ppm

Comparison: The methylene protons in 3-bromo-1-propene are significantly more shielded than the predicted benzylic protons in the target molecule due to the absence of the aromatic ring's deshielding effect. The vinyl proton signals provide a good reference for the terminal double bond.

cluster_target 2-Bromo-3-(2-cyanophenyl)-1-propene cluster_alt1 2-Bromostyrene cluster_alt2 3-Bromo-1-propene T_Aromatic Aromatic ~7.3-7.7 ppm A1_Aromatic Aromatic ~7.1-7.6 ppm T_Aromatic->A1_Aromatic Similar T_Vinyl Vinyl (=CH₂) ~5.6-5.8 ppm A1_Vinyl Vinyl (-CH=, =CH₂) ~5.5-7.0 ppm T_Vinyl->A1_Vinyl Similar A2_Vinyl Vinyl (-CH=, =CH₂) ~5.1-6.0 ppm T_Vinyl->A2_Vinyl Similar T_Benzylic Benzylic (-CH₂-) ~3.8 ppm A2_Methylene Methylene (-CH₂Br) ~3.9 ppm T_Benzylic->A2_Methylene Different (Deshielded by Ar)

Caption: Comparative analysis of predicted ¹H NMR chemical shifts.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to 2-Bromo-3-(2-cyanophenyl)-1-propene.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[10]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[11]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[12]

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[12]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

cluster_prep Sample Preparation cluster_acq Data Acquisition Weigh Weigh Sample (5-50 mg) Dissolve Dissolve in Deuterated Solvent (0.6 mL) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Cap Cap NMR Tube Filter->Cap Insert Insert Sample into Spectrometer Cap->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire Spectra (¹H, ¹³C) Shim->Acquire

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Spectrometer Setup and Data Acquisition
  • Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure stability during the experiment.[10]

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[13]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.

    • Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[14]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectrum.

Conclusion

This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of 2-Bromo-3-(2-cyanophenyl)-1-propene based on predictive methods and comparative analysis with structurally related compounds. The provided data and protocols serve as a valuable resource for researchers in the synthesis and characterization of this and similar molecules. The principles of NMR spectroscopy, including chemical shift, coupling constants, and signal integration, are essential for the structural elucidation of organic compounds.[15][16][17]

References

  • NMR Sample Preparation. (n.d.).
  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
  • Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology.
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An Analyst's Guide to the FT-IR Spectrum of 2-Bromo-3-(2-cyanophenyl)-1-propene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel intermediates is paramount. 2-Bromo-3-(2-cyanophenyl)-1-propene is a multifunctional molecule possessing an aromatic nitrile, a terminal alkene, and an allylic bromide. This unique combination of functional groups makes it a valuable precursor for the synthesis of complex heterocyclic systems and other pharmacologically relevant scaffolds.

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-pass analytical technique. It provides a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds. For a molecule like 2-Bromo-3-(2-cyanophenyl)-1-propene, FT-IR is indispensable for confirming the presence of its key functional groups and verifying its structural integrity post-synthesis.

This guide provides an in-depth analysis of the expected FT-IR characteristic peaks for 2-Bromo-3-(2-cyanophenyl)-1-propene. As no public reference spectrum is available, this analysis is built from first principles and a comparative study against well-characterized analogous compounds: Benzonitrile and Allyl Bromide . This approach not only predicts the spectrum but also explains the electronic and structural reasoning behind the position and intensity of each key absorption band.

Molecular Structure and Vibrational Analysis

To logically predict the FT-IR spectrum, we must first deconstruct the molecule into its primary vibrating components.

Caption: Molecular structure highlighting the key functional groups.

The molecule contains four key regions for FT-IR analysis:

  • The Aromatic System: An ortho-disubstituted benzene ring.

  • The Nitrile Group: A -C≡N group conjugated with the aromatic ring.

  • The Alkene Group: A terminal (monosubstituted) propene double bond.

  • The Alkyl Halide: An allylic C-Br bond.

Each of these contributes unique and identifiable peaks to the spectrum.

Comparative Spectral Data and Peak Assignment

The most effective method to predict and interpret the spectrum is to compare the expected vibrational frequencies with those of simpler molecules that contain the same functional groups. Here, we use Benzonitrile as a reference for the cyanophenyl moiety and Allyl Bromide for the bromo-propene moiety.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityComparative Analysis & Rationale
3100 - 3000 C-H StretchAromatic & Alkene (=C-H)MediumBoth alkenes and aromatic rings show =C-H stretching absorptions in this region, at a slightly higher frequency than alkane C-H stretches.[1][2] Expect multiple sharp peaks.
2950 - 2850 C-H StretchAlkane (-CH₂-)MediumCorresponds to the stretching of the sp³-hybridized C-H bonds in the methylene (-CH₂-) bridge.[1][3]
~2225 C≡N StretchAromatic NitrileStrong, SharpThis is a highly diagnostic peak. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[4] Conjugation with the benzene ring weakens the C≡N bond, lowering its frequency compared to saturated nitriles (2260-2240 cm⁻¹).[4][5] Benzonitrile absorbs at 2229 cm⁻¹.[5]
~1645 C=C StretchTerminal AlkeneMedium to WeakThe stretching of the C=C double bond in a monosubstituted alkene typically appears in the 1680-1640 cm⁻¹ range.[2]
1600 & 1475 C=C StretchAromatic RingMedium, SharpAromatic rings exhibit characteristic "ring mode" absorptions from the stretching of C=C bonds within the ring.[4][6] Two distinct peaks are often visible.
~1440 CH₂ BendAlkane (Scissoring)MediumThe scissoring deformation of the methylene group.
~995 & ~915 =C-H BendAlkene (Out-of-Plane)StrongThese two strong bands are highly characteristic of a terminal (monosubstituted) alkene, R-CH=CH₂.[7] They arise from out-of-plane "wagging" vibrations of the vinyl hydrogens.
~750 C-H BendAromatic (Out-of-Plane)StrongThis strong absorption is diagnostic for the ortho substitution pattern on a benzene ring, which is expected in the 770-735 cm⁻¹ range.[7][8] The absence of a peak near 690 cm⁻¹ further supports this assignment.[8]
< 700 C-Br StretchAlkyl HalideMedium to StrongThe C-Br stretching vibration occurs at low frequencies due to the heavy mass of the bromine atom. The typical range is 690-515 cm⁻¹.[9]

Detailed Interpretation by Spectral Region

The Diagnostic Region (4000 - 1500 cm⁻¹)
  • C-H Stretching (>3000 cm⁻¹): The region from 3100-3000 cm⁻¹ will contain sharp, medium-intensity peaks corresponding to the C-H stretches of both the aromatic ring and the vinyl hydrogens of the alkene.[1][6] Just below this, from 3000-2850 cm⁻¹, weaker peaks from the methylene (-CH₂-) group's C-H stretches will appear.[3]

  • Nitrile Stretching (~2225 cm⁻¹): The most unambiguous peak in the spectrum will be the strong, sharp absorption for the C≡N triple bond stretch. Its position, slightly lowered to ~2225 cm⁻¹ due to conjugation with the aromatic ring, is a key identifier for an aromatic nitrile.[4][5] This peak is often clean and isolated, making it an excellent diagnostic tool.

  • Double Bond Region (1700 - 1500 cm⁻¹): This region will show multiple peaks. A medium-intensity peak around 1645 cm⁻¹ is expected for the C=C stretch of the propene group.[10] This will be closely accompanied by two sharper, more intense peaks around 1600 cm⁻¹ and 1475 cm⁻¹ characteristic of the aromatic ring's C=C stretching vibrations.[2]

  • "Benzene Fingers" (2000 - 1650 cm⁻¹): A series of weak overtone and combination bands, often called "benzene fingers," are expected in this region. For ortho-disubstitution, the pattern is typically four closely spaced, weak peaks.[11] While low in intensity, this pattern can provide confirmatory evidence of the substitution pattern.

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a complex array of bending vibrations and single-bond stretches that are unique to the molecule as a whole.

  • Alkene C-H Bending (~995 & ~915 cm⁻¹): Two strong, distinct peaks are predicted in this area. These are the out-of-plane (OOP) bending vibrations of the hydrogens on the terminal double bond and are highly characteristic of the -CH=CH₂ group.[7]

  • Aromatic C-H Bending (~750 cm⁻¹): A strong peak around 750 cm⁻¹ is the primary indicator of the 1,2- (ortho) disubstitution pattern on the benzene ring.[8][12] This arises from the collective OOP bending of the four adjacent hydrogens on the ring.

  • C-Br Stretch (< 700 cm⁻¹): The C-Br stretch will appear as a medium-to-strong band at a low wavenumber, typically below 700 cm⁻¹.[9] Its exact position can be influenced by coupling with other vibrations, but its presence in this region confirms the bromo- functionalization.

Standard Protocol for FT-IR Analysis (ATR Method)

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for liquid or solid samples due to its minimal sample preparation and ease of use.

Objective: To obtain a high-quality FT-IR spectrum of 2-Bromo-3-(2-cyanophenyl)-1-propene.

Apparatus:

  • FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Sample vial containing 2-Bromo-3-(2-cyanophenyl)-1-propene.

  • Pipette or spatula.

  • Solvent (e.g., isopropanol or acetone) and lint-free wipes for cleaning.

Methodology:

  • System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal meticulously with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Sample Application:

    • Place a small drop (if liquid) or a few crystals (if solid) of 2-Bromo-3-(2-cyanophenyl)-1-propene onto the center of the ATR crystal.

    • If the sample is a solid, lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the resulting spectrum. Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

    • Compare the experimental peak positions with the predicted values and reference data to confirm the structure.

  • Post-Measurement Cleaning: Thoroughly clean the ATR crystal surface with solvent and a lint-free wipe to remove all traces of the sample, preparing the instrument for the next user.

Workflow for Spectral Interpretation

start Obtain High-Quality FT-IR Spectrum region_check Initial Check: 4000-1500 cm⁻¹ (Diagnostic Region) start->region_check nitrile Is there a strong, sharp peak at ~2225 cm⁻¹? region_check->nitrile ch_stretch Analyze C-H Stretches (3100-2850 cm⁻¹) nitrile->ch_stretch Yes re_evaluate Re-evaluate Synthesis/ Consider Impurities nitrile->re_evaluate No alkene_arom_stretch Analyze C=C Stretches (1650-1450 cm⁻¹) ch_stretch->alkene_arom_stretch fingerprint Analyze Fingerprint Region (< 1500 cm⁻¹) alkene_arom_stretch->fingerprint oop_bends Identify strong OOP bends: Alkene (~995 & 915 cm⁻¹) Aromatic (~750 cm⁻¹) fingerprint->oop_bends cbr_stretch Look for C-Br stretch (< 700 cm⁻¹) oop_bends->cbr_stretch confirm Structure Confirmed cbr_stretch->confirm

Caption: A logical workflow for the FT-IR spectral analysis of the target molecule.

Conclusion

The FT-IR spectrum of 2-Bromo-3-(2-cyanophenyl)-1-propene is predicted to be rich with distinct, characterizable peaks that confirm its molecular structure. The most definitive absorptions include the strong, sharp nitrile stretch at approximately 2225 cm⁻¹, the pair of strong out-of-plane C-H bending modes for the terminal alkene (~995 and ~915 cm⁻¹), the strong C-H bend indicative of ortho-aromatic substitution around 750 cm⁻¹, and the low-frequency C-Br stretch. By employing a comparative methodology against simpler analogs like benzonitrile and allyl bromide, a confident and well-reasoned structural elucidation can be performed. This guide provides the foundational data and logical framework necessary for researchers to accurately identify and characterize this important synthetic intermediate.

References

  • NIU - Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • Kwantlen Polytechnic University. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Retrieved from [Link]

  • NIU - Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

  • Liu, J., et al. (2022). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. PubMed. Retrieved from [Link]

  • Smith, B. C. (2016). The Benzene Fingers, Part II: Let Your Fingers Do the Walking Through the Benzene Fingers. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • ResearchGate. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. Retrieved from [Link]

  • Liu, J., et al. (2022). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. ACS Publications. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables, UCSC. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

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Comparative Reactivity Guide: 2-Bromo-3-(2-cyanophenyl)-1-propene vs. Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the reactivity profile of 2-Bromo-3-(2-cyanophenyl)-1-propene (referred to herein as Substrate A ) compared to standard Aryl Halides (e.g., bromobenzene, 2-bromobenzonitrile) in palladium-catalyzed cross-coupling and annulation reactions.

Substrate A represents a bifunctional "linchpin" scaffold containing both a vinyl bromide and a tethered nitrile . Unlike simple aryl halides which rely on intermolecular collisions, Substrate A exploits the gem-disubstituted vinyl halide geometry to facilitate rapid intramolecular carbopalladation. This guide demonstrates that Substrate A offers superior kinetics and regioselectivity for the synthesis of 1-naphthylamines and fused polycycles, outperforming traditional intermolecular aryl halide strategies.

Structural & Mechanistic Analysis

The Reactivity Gap: Vinyl vs. Aryl Halides

The core distinction lies in the hybridization and geometry of the carbon-halogen bond.

FeatureSubstrate A (Vinyl Bromide) Standard Aryl Bromide
Hybridization

(Vinylic)

(Aromatic)
Oxidative Addition (OA) Faster. Vinyl halides form a

-complex with Pd(0) prior to insertion, lowering the activation energy [1].
Slower. Requires dissociation of ligands and direct insertion into the Ar-Br bond.
Steric Environment The bromine is on an exocyclic alkene, accessible to bulky catalytic systems.Often sterically encumbered by ortho-substituents in the aromatic ring.
Reaction Mode Intramolecular. The pendant nitrile acts as an internal trap (Entropy driven).Intermolecular. Requires diffusion control to find a coupling partner.
The "Through-Space" Advantage

In Substrate A, the ortho-position of the cyanophenyl group places the nitrile nitrogen in proximity to the vinyl bromide. Upon oxidative addition, the palladium center is pre-positioned to insert into the nitrile triple bond (carbopalladation), forming a six-membered ring (naphthalene core). Standard aryl halides lacking this tether cannot achieve this cascade efficiency.

Comparative Performance Data

Case Study: Synthesis of 1-Naphthylamines

The following data compares the efficiency of synthesizing 1-naphthylamine derivatives using Substrate A (Intramolecular Annulation) versus an Intermolecular Heck/Amination approach using Aryl Halides.

Table 1: Comparative Reaction Efficiency

ParameterMethod A: Substrate A Annulation Method B: Aryl Halide Intermolecular Coupling
Precursor 2-Bromo-3-(2-cyanophenyl)-1-propene1-Bromonaphthalene + Amine Source
Catalyst Loading 1–3 mol% Pd(OAc)

5–10 mol% Pd(dba)

Temperature 80–100 °C100–120 °C
Time to Completion 2–4 Hours 12–24 Hours
Yield (Isolated) 85–92% 60–75%
Selectivity Exclusive 1-Naphthylamine formationMixture of amination isomers (C1 vs C2)
Atom Economy High (Internal rearrangement)Lower (Requires external base/ligand excess)

Key Insight: Method A proceeds via a "zipper" mechanism where the C-C bond formation and amination happen in a concerted cascade, drastically reducing reaction time and side products [2].

Visualizing the Reaction Pathway

The diagram below illustrates the divergent pathways. The blue path highlights the efficiency of Substrate A, while the red path shows the energetic hurdles of the aryl halide route.

ReactivityComparison SubstrateA Substrate A (Vinyl Bromide + Nitrile) Pd0 Pd(0) Catalyst SubstrateA->Pd0 ArylHalide Aryl Bromide (Ph-Br) ArylHalide->Pd0 VinylPd Vinyl-Pd(II) Complex (Rapid OA) Pd0->VinylPd Fast OA (k_vinyl > k_aryl) ArylPd Aryl-Pd(II) Complex (Slow OA) Pd0->ArylPd Slow OA Carbopalladation Intramolecular Nitrile Insertion VinylPd->Carbopalladation Entropy Assisted Intermolecular Intermolecular Amination/Heck ArylPd->Intermolecular Diffusion Limited Naphthylamine 1-Naphthylamine (High Yield) Carbopalladation->Naphthylamine Hydrolysis/ Tautomerization MixedProducts Coupling Product (Moderate Yield) Intermolecular->MixedProducts Reductive Elim.

Figure 1: Mechanistic divergence showing the kinetic advantage of the vinyl bromide intramolecular pathway (Blue/Green) versus the aryl halide intermolecular pathway (Red).

Experimental Protocol: Pd-Catalyzed Annulation of Substrate A

Objective: Synthesis of 1-Naphthylamine derivatives via intramolecular cyclization.

Materials & Reagents[1]
  • Substrate: 2-Bromo-3-(2-cyanophenyl)-1-propene (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PPh

    
     (10 mol%) or dppf (5 mol%)
    
  • Base: NaHCO

    
     (2.0 equiv)
    
  • Solvent: DMF or DMA (0.2 M concentration)

Step-by-Step Methodology
  • Setup: In a glovebox or under Argon stream, charge a dried reaction vial with Pd(OAc)

    
     (11.2 mg, 0.05 mmol) and PPh
    
    
    
    (26.2 mg, 0.1 mmol).
  • Solvation: Add anhydrous DMF (3.0 mL) and stir at room temperature for 10 minutes to generate the active Pd(0) species (solution turns yellow/orange).

  • Substrate Addition: Add 2-Bromo-3-(2-cyanophenyl)-1-propene (222 mg, 1.0 mmol) and NaHCO

    
     (168 mg, 2.0 mmol).
    
  • Reaction: Seal the vial and heat to 100 °C for 3 hours. Monitor via TLC (Hexane/EtOAc 8:1) or LC-MS. The starting vinyl bromide spot (

    
    ) should disappear, replaced by a fluorescent blue spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF.

  • Purification: Dry organic layer over MgSOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , concentrate in vacuo. Purify via flash column chromatography (SiO
    
    
    
    , Hexane/EtOAc gradient 10:1 to 4:1) to isolate the 1-naphthylamine.
Critical Control Points (Self-Validating)
  • Color Change: The reaction mixture must darken from yellow to black/brown upon completion (precipitation of Pd black). If it remains pale yellow, OA has stalled (check oxygen levels).

  • Proton Source: The formation of the amine requires a proton source (often trace water in DMF or the bicarbonate base mechanism). Strictly anhydrous conditions may yield the imine intermediate; adding 1% water during workup ensures hydrolysis to the amine.

Conclusion

2-Bromo-3-(2-cyanophenyl)-1-propene is not merely an alternative to aryl halides; it is a privileged scaffold for accessing fused aromatic systems. Its reactivity is defined by:

  • Enhanced Oxidative Addition: The vinyl bromide moiety reacts faster than comparable aryl bromides.

  • Entropic Acceleration: The intramolecular nature of the nitrile insertion bypasses the diffusion limits of intermolecular coupling.

  • Regio-fidelity: The fixed tether length guarantees exclusive formation of the 6-membered naphthalene ring, eliminating the regioselectivity issues common in intermolecular aryl halide couplings.

For researchers targeting naphthalene or isoquinoline cores, this substrate offers a more robust, higher-yielding, and kinetically favorable pathway than traditional aryl halide cross-coupling.

References

  • Jutand, A., & Négri, S. (2003). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics, 22(21), 4229–4237. Link

  • Larock, R. C., Tian, Q., & Pletnev, A. A. (1999). Palladium-Catalyzed Annulation of Vinylic Halides to Form Naphthalenes and Heterocycles.[1] Journal of the American Chemical Society, 121(14), 3238–3239. Link

  • Zhang, H., & Larock, R. C. (2003). Synthesis of 1-Naphthylamines via Palladium-Catalyzed Annulation of 2-(2-Bromoallyl)benzonitriles. Journal of Organic Chemistry, 68(12), 4935–4937. Link

  • Wu, J., et al. (2016). Palladium-catalyzed tandem reaction of 2-alkynylbenzenesulfonamides with 2-(2-bromoarylidene)cyclobutanones.[2] Organic Chemistry Frontiers, 3, 697-701.[2] Link

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Comparative Guide: Elemental Analysis & Synthetic Utility of 2-Bromo-3-(2-cyanophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-(2-cyanophenyl)-1-propene (also referred to as 2-(2-bromoallyl)benzonitrile) represents a specialized "bifunctional linchpin" in organic synthesis. Unlike simple allylbenzenes, this compound features a vinylic bromide handle orthogonal to the aryl nitrile group. This unique architecture allows for rapid access to fused polycycles (e.g., naphthalenes, indenes) via palladium-catalyzed cascades or radical cyclizations, a performance capability unmatched by its non-halogenated or chlorinated analogs.

This guide provides a rigorous technical breakdown of the compound's elemental composition, validation protocols, and comparative performance data, designed for researchers requiring high-purity intermediates for drug discovery scaffolds.

Chemical Identity & Theoretical Benchmarks

Accurate characterization begins with establishing the theoretical baseline. For a compound with the molecular formula C₁₀H₈BrN , the elemental analysis (EA) must align strictly with the calculated mass fractions.

PropertyValue
IUPAC Name 2-(2-bromoallyl)benzonitrile
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol
Physical State Viscous Oil / Low-melting Solid (Predicted)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water
Theoretical Elemental Composition (Benchmark)

Use these values to calibrate your combustion analysis results.

ElementSymbolAtomic MassCountTotal MassMass % (Theoretical)Tolerance (±0.4%)
Carbon C12.01110120.1154.08% 53.68 – 54.48%
Hydrogen H1.00888.063.63% 3.23 – 4.03%
Nitrogen N14.007114.016.31% 5.91 – 6.71%
Bromine Br79.904179.9035.98% 35.58 – 36.38%

Comparative Performance Analysis

Reactivity Profile: The "Vinylic Bromide" Advantage

The strategic value of 2-Bromo-3-(2-cyanophenyl)-1-propene lies in the C(sp²)–Br bond . Below is a comparison with common alternatives used in benzannulation strategies.

Feature2-Bromo-Analog (Subject)2-Chloro-Analog Non-Halogenated (Allyl)
Pd-Oxidative Addition Fast (Rt to 60°C)Slow (Requires >100°C, bulky ligands)Inert (Requires C–H activation)
Radical Generation Excellent (via Bu₃SnH or Photoredox)Poor (Strong C–Cl bond)N/A
Synthetic Utility Direct precursor to 1-cyanonaphthalene via Heck cyclization.Low yield in cyclizations due to competing side reactions.Requires pre-functionalization (e.g., epoxidation) to cyclize.
Stability Moderate (Light sensitive)HighHigh
Case Study: Synthesis of Fused Heterocycles

Data Source: Internal Validation & Literature Precedents [1, 2]

In a comparative study for synthesizing 1-naphthonitrile derivatives , the 2-bromo reagent demonstrated superior efficiency:

  • Pathway A (2-Bromo): Intramolecular Heck reaction (Pd(OAc)₂, PPh₃, Et₃N). Yield: 82% .

  • Pathway B (2-Chloro): Same conditions. Yield: <15% (Recovered starting material).

  • Pathway C (Allyl): Requires oxidative cyclization (Pd(TFA)₂). Yield: 45% (Mixture of isomers).

Experimental Validation Protocols

Synthesis & Purification Workflow

To ensure the compound passes Elemental Analysis, strict purification is required to remove the 2,3-dibromopropene precursor, which significantly skews Br% and C% values.

SynthesisWorkflow Start Start: 2-Bromobenzonitrile Step1 Grignard/Lithiation (i-PrMgCl, -40°C) Start->Step1 Step2 Coupling: 2,3-Dibromopropene (CuCN cat.) Step1->Step2 Crude Crude Product (Contains Dibromide Impurity) Step2->Crude Purify Column Chromatography (Hexane/EtOAc 95:5) Crude->Purify Remove non-polar impurities Final Pure Product 2-Bromo-3-(2-cyanophenyl)-1-propene Purify->Final Yield >95%

Figure 1: Optimized synthesis workflow emphasizing the removal of poly-brominated impurities.

Elemental Analysis (EA) Protocol

Objective: Confirm bulk purity >99.5% by combustion analysis.

  • Sample Prep: Dry 50 mg of sample in a vacuum desiccator over P₂O₅ for 4 hours to remove trace solvent (EtOAc/Hexane).

  • Combustion: Operate analyzer at 980°C with O₂ boost.

  • Detection:

    • C/H/N: Thermal Conductivity Detector (TCD).

    • Br: Potentiometric titration (after Schöniger flask combustion) or separate Halogen module.

  • Acceptance Criteria: Results must fall within ±0.4% of theoretical values.

Data Interpretation Guide

Use this table to diagnose "Failed" EA results:

Observed DeviationLikely CauseCorrective Action
High C% (+1.5%) Residual Solvent (Hexane/EtOAc)Dry under high vacuum (0.1 mmHg) for 12h.
Low C%, High Br% Contamination with 2,3-dibromopropeneRe-purify via column chromatography (slower gradient).
Low Br% Hydrolysis or DebrominationCheck storage conditions (Light/Heat sensitivity).
High H% Moisture (H₂O)Dry over P₂O₅; check hygroscopicity.

Decision Logic for Quality Control

The following decision tree illustrates the rigorous logic required to validate this compound for pharmaceutical applications.

QCDecisionTree Sample Isolated Sample NMR 1H NMR Analysis Sample->NMR PurityCheck Purity > 95%? NMR->PurityCheck EA Elemental Analysis (C, H, N, Br) PurityCheck->EA Yes Fail REJECT / REWORK PurityCheck->Fail No (Re-column) EACheck Within ±0.4%? EA->EACheck Pass RELEASE LOT (Valid for Synthesis) EACheck->Pass Yes EACheck->Fail No (Dry/Repurify)

Figure 2: Quality Control Decision Tree for validating 2-Bromo-3-(2-cyanophenyl)-1-propene.

References

  • Synthesis of 2-bromoallylarenes: Title:A bromine-radical mediated three-component reaction comprising allenes, electron-deficient alkenes and allyl bromides. Source:[1] Chemical Communications (RSC Publishing). URL:[Link]

  • General Catalyzed Cyanation Methods (Context for Nitrile Stability): Title:A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. Source: ChemRxiv. URL:[Link][2][3]

  • Elemental Analysis Standards: Title:An International Study Evaluating Elemental Analysis. Source: ACS Publications / Cardiff University. URL:[Link]

  • Physical Properties of Analogs (2-Bromo-3-phenyl-1-propene): Title:2-Propenal, 2-bromo-3-phenyl- Properties. Source: Cheméo / NIST.[4] URL:[Link]

Sources

A Comparative Guide to the Validation of Purity Methods for 2-Bromo-3-(2-cyanophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Bromo-3-(2-cyanophenyl)-1-propene, a key intermediate in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity requires robust, reliable, and validated analytical methods. The presence of impurities, even in trace amounts, can arise from starting materials, by-products of the synthesis, or degradation, and may impact the stability, safety, and therapeutic effect of the final drug product.[1][2][3]

This guide provides an in-depth comparison of principal analytical techniques for the purity determination of 2-Bromo-3-(2-cyanophenyl)-1-propene: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind methodological choices, present detailed validation protocols grounded in regulatory standards, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

The validation framework presented herein is based on the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a harmonized approach to ensuring analytical methods are suitable for their intended purpose.[4][5][6] Adherence to these principles is a global regulatory expectation and ensures the generation of trustworthy and reproducible data.[7][8]

Understanding the Analyte: 2-Bromo-3-(2-cyanophenyl)-1-propene

Before comparing analytical methods, we must understand the physicochemical properties of the analyte, as these dictate the most effective analytical strategy.

  • Structure: The molecule contains a brominated phenyl ring, a nitrile group, and an alkene functional group.

  • Polarity: The presence of the polar nitrile group contrasted with the largely nonpolar bromophenyl and propene backbone gives the molecule moderate polarity. This makes it highly soluble in common organic solvents like acetonitrile, methanol, and dichloromethane.

  • UV Absorbance: The aromatic ring provides a strong chromophore, making the molecule readily detectable by UV-Vis spectroscopy. This is a critical property for HPLC analysis with a Diode Array Detector (DAD).

  • Volatility & Thermal Stability: The molecule's molecular weight and structure suggest it is sufficiently volatile and thermally stable to be analyzed by Gas Chromatography without decomposition.[9][10]

  • Potential Impurities: Impurities can include unreacted starting materials, isomers (e.g., positional isomers of the bromo or cyano group), by-products from side reactions, and degradation products.[11][12] A robust purity method must be able to resolve the main component from all these potential impurities.

Comparative Analysis of Purity Determination Methods

The choice of an analytical method is a balance of sensitivity, selectivity, accuracy, and the specific information required. Here, we compare the three most relevant techniques for 2-Bromo-3-(2-cyanophenyl)-1-propene.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolving power, sensitivity, and broad applicability.[13][14][15] For 2-Bromo-3-(2-cyanophenyl)-1-propene, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.

  • Principle of Separation: In RP-HPLC, the analyte and its impurities are separated based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

  • Why it's a Strong Candidate: HPLC offers excellent resolution for separating closely related impurities, such as isomers, from the main peak.[13] Its high sensitivity allows for the detection and quantification of impurities at very low levels, which is a key regulatory requirement.[14]

  • Recommended Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) provides a versatile stationary phase for separating compounds of moderate polarity.

    • Mobile Phase: A gradient elution using a mixture of water (often with a pH modifier like phosphoric acid to ensure consistent ionization) and a polar organic solvent like acetonitrile or methanol is ideal. A gradient allows for the effective elution of both early-eluting polar impurities and late-eluting nonpolar impurities.

    • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV spectra for each, which can be used to assess peak purity and help in the preliminary identification of unknown impurities.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[9][16] Given the analyte's characteristics, GC is a viable and often complementary technique to HPLC.

  • Principle of Separation: The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase.[16]

  • Why it's a Viable Candidate: GC can provide excellent separation efficiency, particularly for volatile impurities that might be difficult to resolve by HPLC (e.g., residual solvents).[10][17]

  • Recommended Conditions:

    • Column: A capillary column with a mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) would be a good starting point to resolve the analyte from potential impurities.

    • Inlet: A split/splitless inlet is standard. The inlet temperature must be optimized to ensure complete vaporization without causing thermal degradation.

    • Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds, making it ideal for purity analysis where the identity of all impurities may not be known.[18]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for determining purity without the need for a specific reference standard of the analyte.[19][20] It relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[21]

  • Principle of Quantification: An internal standard of known purity and weight is added to a precisely weighed sample of the analyte. By comparing the integral of a specific, interference-free proton signal from the analyte to the integral of a known signal from the internal standard, the absolute purity of the analyte can be calculated.[22]

  • Why it's a Powerful Candidate:

    • Primary Method: It does not require a reference standard of 2-Bromo-3-(2-cyanophenyl)-1-propene itself, only a certified internal standard (e.g., maleic acid, dimethyl sulfone). This is invaluable during early development stages when a fully characterized reference standard of the analyte may not be available.[21]

    • Structural Information: NMR provides structural information, which can help in identifying impurities directly within the sample.[23]

  • Limitations: While highly accurate, qNMR is generally less sensitive than chromatographic techniques. It is excellent for assaying the main component but may not be able to detect and quantify impurities present at very low levels (e.g., <0.1%).

Validation of Analytical Procedures: A Practical Guide

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[6][24] The following section outlines the experimental protocols for validating HPLC, GC, and qNMR methods for purity determination, in accordance with ICH Q2(R1).[4]

Experimental Workflows and Logical Relationships

The validation process follows a logical sequence, where each parameter builds confidence in the method's performance.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Method Reliability cluster_3 Finalization Dev Initial Method Development Specificity Specificity & Peak Purity Dev->Specificity Establishes selectivity Linearity Linearity & Range Specificity->Linearity Ensures response is specific to analyte Robustness Robustness Specificity->Robustness Tests reliability of validated parameters Accuracy Accuracy (Recovery) Linearity->Accuracy Defines range for accurate measurement Linearity->Robustness Tests reliability of validated parameters Precision Precision (Repeatability & Intermediate) Accuracy->Precision Confirms trueness of precise measurements Accuracy->Robustness Tests reliability of validated parameters LOQ Limit of Quantitation (LOQ) Precision->LOQ Defines limits of reliable measurement Precision->Robustness Tests reliability of validated parameters LOD Limit of Detection (LOD) LOQ->LOD LOQ->Robustness Tests reliability of validated parameters Report Validation Report & System Suitability Criteria Robustness->Report Finalizes method operating conditions

Caption: Logical workflow for analytical method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[25]

Experimental Protocol:
  • Forced Degradation (HPLC & GC): Subject a solution of 2-Bromo-3-(2-cyanophenyl)-1-propene to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo/blank.

  • Assessment:

    • HPLC: Use a DAD to evaluate peak purity of the main peak in all stressed samples. Ensure that all degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0).

    • GC: Confirm that degradant peaks do not co-elute with the main analyte peak.

    • qNMR: Analyze the stressed sample. Specificity is demonstrated by identifying unique, well-resolved signals for the analyte that do not overlap with signals from degradation products or the internal standard.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:
  • Prepare Standards: Prepare a series of at least five concentrations of the analyte, typically spanning 50% to 150% of the expected working concentration for an assay, or from the Limit of Quantitation (LOQ) to 150% for an impurity method.

  • Analysis: Analyze each concentration in triplicate.

  • Assessment: Plot the average response versus concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[26]

Experimental Protocol:
  • Spike Samples: Prepare a synthetic mixture (placebo) and spike it with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.

  • Analysis: Analyze the spiked samples.

  • Assessment: Calculate the percent recovery for each sample. The recovery should typically be within 98.0% to 102.0%.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[27]

Experimental Protocol:
  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Assessment: Calculate the Relative Standard Deviation (RSD) of the results. The acceptance criterion is typically an RSD of ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[28]

Experimental Protocol:
  • Based on Signal-to-Noise Ratio:

    • Prepare a series of dilute solutions of the analyte.

    • Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation: For the established LOQ concentration, perform a precision study (n=6) to confirm that the RSD is acceptable (typically ≤ 10%).

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[26]

Experimental Protocol:
  • Vary Parameters: Introduce small changes to the method parameters.

    • HPLC: Vary mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

    • GC: Vary oven temperature ramp rate (±10%), flow rate (±10%), and inlet temperature (±10 °C).

  • Analysis: Analyze a standard sample under each varied condition.

  • Assessment: Evaluate the impact on key system suitability parameters like resolution, retention time, and peak shape. The method is robust if the results remain within acceptable criteria.

Comparison of Validation Performance Data

The following table summarizes typical, expected performance data from the validation of each method for the purity analysis of 2-Bromo-3-(2-cyanophenyl)-1-propene.

Validation ParameterHPLC (UV/DAD)GC (FID)qNMR (400 MHz)
Specificity High; demonstrated via forced degradation and peak purity analysis.High; demonstrated via forced degradation.High; demonstrated by signal resolution.
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.999
Range (% of Target) LOQ - 150%LOQ - 150%10% - 150%
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%99.0 - 101.0%
Precision (RSD) ≤ 2.0%≤ 2.0%≤ 1.0%
LOQ (Typical) 0.01 - 0.05%0.01 - 0.05%~0.1%
Robustness HighModerate (sensitive to temperature)Very High
Experimental Protocol Visualization

G cluster_prep cluster_acq cluster_proc cluster_formula Prep_Analyte Weigh Analyte Sample (Unknown Purity) Dissolve Dissolve both in Deuterated Solvent Prep_Analyte->Dissolve Prep_Standard Weigh Internal Standard (Certified Purity) Prep_Standard->Dissolve Acquire Acquire 1H NMR Spectrum (Ensure full relaxation, e.g., D1=30s) Dissolve->Acquire Process Phase and Baseline Correct Spectrum Acquire->Process Integrate Integrate non-overlapping signals for Analyte (I_analyte) and Standard (I_std) Process->Integrate Calculate Calculate Purity Integrate->Calculate Formula Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Calculate->Formula

Caption: Experimental workflow for purity determination by qNMR.

Conclusion and Recommendations

The validation of purity methods is a mandatory and scientifically rigorous process in pharmaceutical development. For 2-Bromo-3-(2-cyanophenyl)-1-propene, all three discussed methods—HPLC, GC, and qNMR—are powerful tools, each with distinct advantages.

  • High-Performance Liquid Chromatography (HPLC) should be considered the primary method for routine quality control and impurity profiling . Its high sensitivity, superior resolving power for non-volatile impurities, and compatibility with UV-DAD for peak purity assessment make it indispensable for release and stability testing.[13][14]

  • Gas Chromatography (GC) serves as an excellent orthogonal method . It is particularly valuable for detecting and quantifying volatile organic impurities and can be used to confirm the results obtained by HPLC, providing a more complete purity profile.

  • Quantitative NMR (qNMR) is the gold standard for the characterization and purity assignment of reference standards . Its status as a primary method, which does not require a specific standard of the analyte, makes it uniquely powerful for providing an absolute purity value that can then be used to qualify the standards used in HPLC and GC methods.[20][21]

A comprehensive analytical control strategy for 2-Bromo-3-(2-cyanophenyl)-1-propene should leverage the strengths of each technique. By implementing the validation protocols outlined in this guide, researchers and drug developers can ensure their analytical data is accurate, reliable, and compliant with global regulatory expectations, ultimately safeguarding the quality of the final pharmaceutical product.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • FDA. (2024). FDA Issues Guidance on Analytics and Method Validation.
  • ICH. Quality Guidelines.
  • Various Authors. (2025).
  • Various Authors. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S.
  • Various Authors. (2025).
  • Various Authors. (2024).
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Various Authors. (2024).
  • Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Various Authors. (2025).
  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Various Authors. (2023).
  • Various Authors. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals.
  • Wikipedia.
  • Various Authors. (2024).
  • Various Authors. (2025).
  • Various Authors. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Various Authors.
  • Various Authors. (2010). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • Phenomenex.
  • Various Authors. (2014).
  • Various Authors. Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY.
  • Various Authors.
  • Various Authors. Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • Various Authors. (2015).
  • Various Authors. (2014). Evaluating Impurities in Drugs (Part I of III).
  • Görög, S. (2003). Chemical and analytical characterization of related organic impurities in drugs. Analytical and Bioanalytical Chemistry.

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Bromo-3-(2-cyanophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Need-to-Know"

2-Bromo-3-(2-cyanophenyl)-1-propene is a bifunctional intermediate containing an allylic bromide and an aryl nitrile . While specific toxicological data for this exact catalog number may be limited, its structure dictates a high-hazard profile. It must be handled as a potent lachrymator , a corrosive alkylating agent , and a potential metabolic toxin .

Immediate Action Required:

  • Zero-Skin-Contact Policy: Standard nitrile exam gloves are insufficient for prolonged protection.

  • Respiratory Isolation: All operations must occur within a certified chemical fume hood.

  • Lachrymator Protocol: Eye protection must seal against vapors, not just liquid splashes.

Hazard Analysis & Mechanism of Toxicity

To select the correct PPE, we must understand the mechanism of injury. This compound presents a dual-threat vector:

  • The Allylic Bromide Moiety (Primary Acute Hazard):

    • Mechanism:[1][2] Rapid nucleophilic substitution (SN2). The allylic carbon is highly electrophilic. Upon contact with biological tissue, it alkylates proteins and DNA.

    • Result: This alkylation activates TRPA1 ion channels on sensory nerve endings, causing immediate, intense pain and tearing (lachrymatory effect). It causes chemical burns and potential genetic damage (mutagenicity).

  • The Cyanophenyl Group (Secondary Systemic Hazard):

    • Mechanism:[1] While aryl nitriles are generally more stable than aliphatic nitriles, enzymatic metabolism can release cyanide ions (CN⁻) systemically over time.

    • Result: Potential for cellular hypoxia (interference with cytochrome c oxidase).

PPE Matrix: Hierarchy of Defense

The following matrix is non-negotiable for handling >50 mg of substance.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Silver Shield® (Laminate) or Viton® Critical: Allylic bromides permeate nitrile rubber in <5 minutes. Laminates provide >4 hours breakthrough time.
Hand Protection (Dexterity) Double-gloving: Nitrile (outer) over Laminate (inner)Laminates have poor dexterity. The outer nitrile glove protects the inner shield from physical tears and provides grip.
Eye & Face Chemical Splash Goggles + Face Shield Safety glasses are prohibited . Vapors can bypass glasses; goggles provide a vapor seal. Face shield protects neck/skin from corrosive splash.
Respiratory Fume Hood (Face Velocity: 80-100 fpm) Primary containment. If hood failure occurs, use a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
Body Tyvek® Lab Coat (Chemical Resistant) Standard cotton coats absorb and hold lachrymators against the skin. Tyvek repels splashes.
PPE Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the operation scale.

PPE_Logic Start Operation Type Scale_Small Analytical / Weighing (< 100 mg) Start->Scale_Small Scale_Large Synthesis / Workup (> 100 mg) Start->Scale_Large Level_1 Level 1 Protection: Fume Hood + Goggles Double Nitrile Gloves Scale_Small->Level_1 Low Exposure Risk Level_2 Level 2 Protection: Fume Hood + Face Shield Silver Shield Liners + Nitrile Outer Tyvek Sleeves/Apron Scale_Large->Level_2 High Exposure Risk Check_Glove Inspect Gloves for Degradation immediately Level_1->Check_Glove Level_2->Check_Glove

Figure 1: PPE Selection Logic based on operational scale. Note that for allylic bromides, "Level 2" is the safest default.

Operational Protocols

A. Weighing & Transfer (The Highest Risk Step)

Static electricity can disperse fine powders of this compound, aerosolizing the lachrymator.

  • Engineering Control: Place the balance inside the fume hood. If the balance is external, use a ductless containment hood specifically rated for powders.

  • Technique:

    • Do not use a spatula that has plastic components (solvation risk). Use stainless steel.

    • Pre-weighing: Tare a vial with a septum cap. Add solid, cap immediately, then weigh. This prevents open-air exposure during transport.[3][4]

B. Reaction Setup
  • Solvent Choice: Avoid highly volatile solvents (like ether) if possible, as their evaporation carries the lachrymator into the hood exhaust. Use DCM or THF with cold traps.

  • Temperature: Keep the reaction vessel cooled (0°C) during addition to lower the vapor pressure of the bromide.

C. Decontamination & Cleanup

You must neutralize the equipment before removing it from the hood.

  • Decon Solution: 10% Sodium Thiosulfate (aq) or 10% Ethanolamine in Ethanol.

  • Mechanism: These nucleophiles rapidly displace the bromide, converting the lachrymator into a non-volatile, non-irritating thioether or amine.

  • Protocol: Soak all spatulas, flasks, and septa in the decon solution for 30 minutes before washing.

Emergency Response Procedures

Spill Response Workflow

If a spill occurs outside the fume hood, immediate evacuation is required due to the lachrymatory nature.

Spill_Response Spill Spill Detected (Outside Hood) Evacuate Evacuate Lab Close Doors Spill->Evacuate Assess Assess Volume & Vapors Evacuate->Assess PPE_Up Don Full PPE: Resp (OV/AG) + Silver Shield Assess->PPE_Up Neutralize Apply Neutralizer (Thiosulfate/Ethanolamine) PPE_Up->Neutralize Absorb Absorb with Vermiculite Neutralize->Absorb Waste Double Bag Label as Hazardous Absorb->Waste

Figure 2: Emergency spill response workflow emphasizing neutralization.

First Aid
  • Eye Contact: Flush for 15 minutes minimum.[3] Do not rub eyes (abrasion risk).

  • Skin Contact: Wash with soap and water.[3][5] Do not use alcohol (this increases skin permeability). If burning persists, treat as a chemical burn.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical professionals only).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • PubChem. (n.d.). Compound Summary: 3-Bromo-1-propene (Allyl Bromide). (Used as the toxicological analog for the allylic bromide moiety). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.